)
Date: October 26, 2023
Author: Senior Application Scientist
Executive Summary
CYPHOS® IL 105 (Trihexyl(tetradecyl)phosphonium dicyanamide) represents a critical evolution in phosphonium-based ionic liquids (ILs). While its precursor, CYPHOS IL 101 (Chloride), exhibits high viscosity and semi-solid behavior at room temperature, the anion exchange to dicyanamide (
) yields a room-temperature liquid with significantly reduced viscosity and enhanced transport properties.
This guide provides a rigorous analysis of the physical properties of CYPHOS IL 105, focusing on its application in liquid-liquid extraction (LLE), catalysis, and gas separation. The data presented here serves to validate experimental design, particularly regarding moisture management and thermal limits.
Molecular Architecture & Synthesis
The utility of CYPHOS IL 105 stems from the asymmetry of its cation and the charge delocalization of its anion.
Cation:
provides steric bulk and hydrophobicity, preventing lattice formation (crystallization) and ensuring immiscibility with aqueous phases.
Anion:
(Dicyanamide) is a "soft" anion with low charge density, which significantly disrupts ionic packing, resulting in lower viscosity compared to halide equivalents.
Synthesis Pathway (Metathesis)
Researchers often synthesize IL 105 in-house from the commercially available IL 101 to ensure purity. The following diagram outlines the standard aqueous-organic biphasic metathesis route.
Figure 1: Metathesis synthesis workflow for converting CYPHOS IL 101 to IL 105. Note that thorough washing is critical to remove chloride impurities which can catalyze corrosion in downstream applications.
Thermophysical Profile
The following data represents the baseline physical properties for dry CYPHOS IL 105. Note that "dry" is defined as water content
ppm.
Core Physical Data
Property
Value
Conditions
Relevance
State
Liquid
25°C
Easier handling than IL 101 (Paste).
Density
25°C - 28°C
Lighter than water; facilitates phase separation in extraction.
Viscosity
25°C
Moderate. Drastically lower than IL 101 (~2000+ cP).
Conductivity
24°C
Low, but sufficient for some electrochemical windows (approx 3.2 V).
Water Solubility
Immiscible
25°C
Forms biphasic system; solubility < 1 wt%.
Thermal Stability
Dynamic TGA
Warning: Long-term stability is lower (~150-200°C).
Viscosity & Temperature Dependence
Unlike molecular solvents, the viscosity of IL 105 follows non-Arrhenius behavior, typically fitted by the Vogel-Fulcher-Tammann (VFT) equation.
Insight: A temperature increase from 25°C to 60°C can reduce viscosity by >60%, significantly improving mass transfer rates in extraction columns.
Hygroscopicity vs. Hydrophobicity
Crucial Distinction: CYPHOS IL 105 is hydrophobic (it will phase separate from liquid water) but hygroscopic (it will absorb atmospheric moisture).
Impact: Absorbed water acts as a plasticizer, lowering viscosity and density.
Protocol: Always store under inert gas (Ar/N2) or in a desiccator.
Experimental Protocols
Pre-Experiment Drying Protocol
Water is the primary impurity affecting reproducibility.
Setup: Rotary evaporator or Schlenk line.
Parameters: Heat to 60–80°C under high vacuum (< 1 mbar ) for 4–6 hours .
Validation: Perform Karl Fischer (KF) titration. Target water content: < 0.1 wt% .
Liquid-Liquid Extraction (LLE) Workflow
CYPHOS IL 105 is a premier solvent for separating Cobalt (Co) from Nickel (Ni) or extracting rare earth elements.
Figure 2: General workflow for metal extraction using CYPHOS IL 105. The mechanism is typically anion exchange or solvation of neutral metal-chloro complexes.
Scientific Integrity & Safety
Thermal Stability Warning
While dynamic TGA (heating ramp) suggests stability up to 300°C, static TGA (holding at constant temp) reveals decomposition at lower temperatures over time.
Recommendation: Do not exceed 150°C for extended periods (hours/days) to prevent degradation of the dicyanamide anion, which can polymerize or release nitrile species.
Corrosion Potential
Although less corrosive than the chloride form (IL 101), the dicyanamide anion can hydrolyze under highly acidic, hot conditions to release ammonia.
Material Compatibility: Use glass, PTFE, or PEEK. Avoid prolonged contact with mild steel at high temperatures.
References
IoLiTec (Ionic Liquids Technologies). Trihexyltetradecylphosphonium dicyanamide, >95% Technical Data Sheet. Retrieved from
Neves, C. M. S. S., et al. (2011). Thermophysical properties of phosphonium-based ionic liquids. Fluid Phase Equilibria.
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-based ionic liquids: An overview. Australian Journal of Chemistry.
An In-Depth Technical Guide to Trihexyltetradecylphosphonium Dicyanamide: Physicochemical Properties, Synthesis, and Advanced Applications Introduction Ionic liquids (ILs) represent a unique class of materials, composed...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Trihexyltetradecylphosphonium Dicyanamide: Physicochemical Properties, Synthesis, and Advanced Applications
Introduction
Ionic liquids (ILs) represent a unique class of materials, composed entirely of ions, that are liquid at or near room temperature. Within this expansive family, phosphonium-based ILs have garnered significant attention due to their remarkable thermal stability and chemical resilience, particularly in comparison to their more common nitrogen-based analogues.[1][2] This guide focuses on a prominent member of this subclass: Trihexyltetradecylphosphonium dicyanamide, often abbreviated as [P₆,₆,₆,₁₄][dca].
Characterized by a bulky, asymmetric phosphonium cation and a small, planar dicyanamide anion, this IL exhibits a compelling set of physicochemical properties that make it a versatile tool for researchers, scientists, and drug development professionals. Its applications span from green chemistry and separation science to advanced energy storage and materials science.[3] This document serves as a comprehensive technical resource, providing an in-depth exploration of its core properties, a detailed methodology for its synthesis and characterization, and an authoritative overview of its current and potential applications.
Chapter 1: Core Physicochemical and Structural Properties
A thorough understanding of a material's fundamental properties is paramount to its effective application. This chapter details the essential identifiers, structural features, and quantitative physical data for Trihexyltetradecylphosphonium dicyanamide.
Core Identification
Precise identification is the first step in any scientific endeavor. The key identifiers for this ionic liquid are summarized below.
The distinct properties of [P₆,₆,₆,₁₄][dca] are a direct consequence of its ionic components. The cation, trihexyltetradecylphosphonium, features a central phosphorus atom bonded to three hexyl chains and one long tetradecyl chain. This asymmetry and the presence of long, flexible alkyl chains disrupt crystal lattice formation, contributing to its low melting point. The dicyanamide anion, [N(CN)₂]⁻, is small, planar, and possesses delocalized negative charge, which influences the IL's viscosity and coordinating ability.
Ionic components of [P₆,₆,₆,₁₄][dca].
Quantitative Physical Properties
The utility of [P₆,₆,₆,₁₄][dca] in various applications is defined by its physical properties. These values dictate its behavior as a solvent, its performance as an electrolyte, and its handling requirements.
The relatively high viscosity is a result of the van der Waals interactions between the long alkyl chains of the cation. While this can impede mass transfer in some applications, the compound's excellent thermal stability and low volatility often provide a significant operational advantage over conventional organic solvents.[3]
Chapter 2: Synthesis and Analytical Characterization
The reliable synthesis and rigorous characterization of ionic liquids are crucial for ensuring reproducibility in research and quality in industrial applications. This section outlines a validated pathway for the preparation and analysis of high-purity [P₆,₆,₆,₁₄][dca].
Synthetic Pathway
The synthesis is typically a two-step process involving the formation of a phosphonium halide precursor followed by an anion exchange (metathesis) reaction.[9][10] This approach allows for modularity and high-yield production.
Step 1: Quaternization to form Trihexyltetradecylphosphonium Halide
The initial step is the synthesis of the phosphonium cation by reacting a trialkylphosphine with a long-chain haloalkane. The use of 1-chlorotetradecane is common.[10]
Rationale: This is a classic Sₙ2 reaction where the phosphorus atom of the nucleophilic trihexylphosphine attacks the electrophilic primary carbon of the 1-chlorotetradecane. The reaction is typically performed neat (without solvent) at elevated temperatures to drive it to completion.[10]
Step 2: Anion Metathesis
The halide anion of the precursor is then exchanged for the dicyanamide anion. This is achieved by reacting the phosphonium halide with a dicyanamide salt, such as sodium dicyanamide (NaN(CN)₂).
Rationale: The choice of solvent is critical. A solvent in which the phosphonium dicyanamide product is soluble but the resulting inorganic salt (e.g., NaCl) is insoluble will drive the reaction forward via precipitation of the salt, according to Le Châtelier's principle.
Workflow for analytical validation.
Chapter 3: Key Applications in Research and Drug Development
The unique combination of properties—high thermal stability, low volatility, and tunable solvency—makes [P₆,₆,₆,₁₄][dca] a powerful tool in diverse scientific fields.
Solvent for Extraction and Separation
[P₆,₆,₆,₁₄][dca] has been successfully employed as an extraction solvent for the separation of organic compounds. Its negligible vapor pressure makes it a safer alternative to volatile organic compounds (VOCs), while its lipophilic cation and coordinating anion allow for selective partitioning of solutes. It has also been investigated for its ability to dissolve gases like carbon dioxide, pointing to its potential use in gas capture and separation technologies.
[7]
Electrochemistry and Materials Science
In the realm of materials science, [P₆,₆,₆,₁₄][dca] serves as a key component in advanced electrochemical systems.
Electrolytes for Energy Storage: Its ionic nature, coupled with good electrochemical stability, makes it a candidate for use as an electrolyte in batteries and supercapacitors.
[3]* Formation of Ionogels: It can be used to prepare hybrid ionogels, which are solid-like materials with liquid-like ionic conductivity, finding applications in flexible electronics and sensors.
Potential in Drug Delivery and Formulation
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. Ionic liquids are being explored as novel formulation excipients to overcome this hurdle.
[2]
Enhanced Solubility: The unique solvation environment provided by [P₆,₆,₆,₁₄][dca] has the potential to dissolve APIs that are insoluble in traditional solvents. [3]Its character, with both lipophilic alkyl chains and a polar anionic component, can accommodate a wide range of drug molecules.
Drug Delivery Systems: There is growing interest in using phosphonium ILs in drug delivery systems, where their properties could be leveraged to enhance the solubility and membrane permeability of therapeutic agents. [3]This remains an active area of research, requiring thorough investigation into the biocompatibility and toxicology of such formulations.
Chapter 4: Safety, Handling, and Storage
While offering many advantages, ionic liquids are active chemical compounds and must be handled with appropriate care.
Hazard Identification: According to aggregated GHS data, Trihexyltetradecylphosphonium dicyanamide is classified as being harmful if swallowed, causing severe skin burns and eye damage, and being very toxic to aquatic life with long-lasting effects.
[6]* Handling: Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.
Storage: The compound can be hygroscopic. [8]It is recommended to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place to prevent moisture uptake and degradation.
[3]
Conclusion
Trihexyltetradecylphosphonium dicyanamide stands out as a highly versatile and stable ionic liquid. Its well-defined physicochemical properties, stemming from its asymmetric phosphonium cation and dicyanamide anion, have established its utility in separation science and electrochemistry. The detailed synthetic and characterization protocols provided herein offer a robust framework for researchers to produce and validate this material for their specific needs. Furthermore, its emerging potential in advanced applications, particularly in enhancing the solubility of APIs for drug development, positions [P₆,₆,₆,₁₄][dca] as a compound of significant future interest, meriting continued exploration by the scientific community.
References
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217238, Trihexyltetradecylphosphonium dicyanamide. Retrieved from [Link]
Papaiconomou, N., et al. (2020). Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. Molecules, 25(18), 4285. Retrieved from [Link]
Kar, M., & Moshikur, R. M. (2016). Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. ResearchGate. Retrieved from [Link]
Sánchez-Ramírez, N., et al. (2020). Four Phosphonium-based Ionic Liquids. Synthesis, Characterization and Electrochemical Performance as Electrolytes for Silicon Anodes in Li-ion Batteries. HELDa - Digital Repository of the University of Helsinki. Retrieved from [Link]
Harris, K. R., & Kanakubo, M. (2016). Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P-6,P-6,P-6,P-14][dca] Using the Vibrating Wire Technique. Journal of Chemical & Engineering Data, 61(7), 2397-2403. Retrieved from [Link]
Gano, J. E., et al. (2020). Synthesis and Characterization of Fluorinated Phosphonium Ionic Liquids to Use as New Engineering Solvents. Molecules, 25(23), 5588. Retrieved from [Link]
Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152. Retrieved from [Link]
Espinosa-Gómez, D., et al. (2022). Electrical Potential-Induced Lubricity Changes in an Ionic Liquid-Lubricated Friction Pair. Lubricants, 10(9), 213. Retrieved from [Link]
Castiglione, F., et al. (2017). Structure of Novel Phosphonium-Based Ionic Liquids with S and O Substitutions from Experiments and a Mixed Quantum-Classical Approach. The Journal of Physical Chemistry B, 121(32), 7750-7762. Retrieved from [Link]
Gilmore, I. S., et al. (2015). Quaternary ammonium and phosphonium based ionic liquids: a comparison of common anions. RSC Advances, 5(93), 76449-76458. Retrieved from [Link]
Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. Retrieved from [Link]
Gielara, A., et al. (2023). Unlocking the potential of the thioamide group in drug design and development. European Journal of Medicinal Chemistry, 258, 115598. Retrieved from [Link]
Executive Summary Trihexyltetradecylphosphonium dicyanamide (CAS: 701921-71-3), commonly denoted as , represents a class of "Task-Specific Ionic Liquids" (TSILs) bridging the gap between extreme hydrophobicity and polar...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Trihexyltetradecylphosphonium dicyanamide (CAS: 701921-71-3), commonly denoted as
, represents a class of "Task-Specific Ionic Liquids" (TSILs) bridging the gap between extreme hydrophobicity and polar functionality. Unlike its chloride precursor (), which is a viscous semi-solid, the incorporation of the dicyanamide () anion significantly reduces viscosity (~361 cP at 25°C) and alters the solvation thermodynamics.[1]
This guide provides a definitive technical analysis of
solubility in organic media, designed to support applications in liquid-liquid extraction, biphasic catalysis, and API (Active Pharmaceutical Ingredient) solubilization.
Part 1: Physicochemical Architecture & Solvation Mechanism
To predict solubility, one must understand the competing interactions within the IL structure.
is an "amphiphilic" solvent, but heavily skewed towards lipophilicity.[1]
Structural Dominance
The Cation (
): Comprises four long alkyl chains (three hexyl, one tetradecyl) surrounding a central phosphorus atom.[1] This creates a massive "non-polar shield" dominated by London Dispersion forces. It dictates solubility in alkanes, aromatics, and fats.
The Anion (
): A V-shaped, charge-delocalized anion. It is a weak Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD).[1] It disrupts the lattice energy, lowering the melting point and viscosity.
The "Dual-Nature" Mechanism
The solubility mechanism follows a "Nano-Segregation" model. In non-polar solvents, the alkyl tails extend into the solvent (solvation). In polar aprotic solvents, the DCA anion engages in dipole-dipole interactions.
Caption: Figure 1. Solvation thermodynamics of
. The massive cation drives non-polar miscibility, while the anion permits specific polar interactions. Note the distinct immiscibility with bulk water despite hygroscopicity.
Part 2: Comprehensive Solubility Profile
The following data aggregates empirical trends and experimental observations. Solubility is defined here as Miscible (forms a single phase at >10 wt%) or Immiscible (phase separation occurs).[1]
Master Solubility Table
Solvent Class
Representative Solvents
Solubility Status
Mechanistic Insight
Alkanes (C6-C12)
Hexane, Heptane, Dodecane
Soluble / Miscible
The tetradecyl/hexyl chains interdigitate with alkane solvents. Note: Viscosity drops dramatically.
Chlorinated
Chloroform, DCM
Highly Soluble
Excellent solvent match. High dispersion forces + slight polarity of DCM stabilizes the ion pair.
Aromatics
Toluene, Benzene, Xylene
Highly Soluble
-cation interactions and dispersion forces favor miscibility.
Alcohols (Short)
Methanol, Ethanol
Soluble
The DCA anion accepts H-bonds from the alcohol -OH group.
Alcohols (Long)
Octanol, Decanol
Soluble
Dominated by alkyl chain interactions (Dispersion).
Polar Aprotic
Acetone, Acetonitrile
Soluble
Dipole interactions with DCA anion.
Ethers
THF, Diethyl Ether
Soluble
Generally soluble; THF is an excellent co-solvent.
Water
Water ()
Immiscible (Biphasic)
CRITICAL: While immiscible, the IL is hygroscopic. It will absorb atmospheric water (up to ~3-5 wt%), which alters viscosity and solvation power.
Supercritical Fluids
High Solubility of Gas
The IL does not dissolve in, but dissolves into the IL (swelling).
The "Water Paradox"
Researchers often confuse hydrophobicity with non-hygroscopicity.
Fact:
forms a separate phase when mixed with bulk water (Hydrophobic).[1]
Fact: If left open to air, it will absorb moisture (Hygroscopic).
Impact: "Wet" IL (saturated with water) has lower viscosity and different extraction capabilities than "Dry" IL. Always dry under vacuum (0.1 mbar, 60°C, 4h) before critical solubility measurements.
Part 3: Experimental Protocol (Self-Validating)
To determine the precise solubility limit of a specific API or novel compound in
, do not rely on visual inspection alone due to the IL's refractive index and potential for forming stable emulsions.
Caption: Figure 2. Step-by-step solubility determination workflow. Centrifugation is critical to separate undissolved micro-particles suspended in the viscous IL matrix.
Critical Technical Nuances:
Viscosity Management: The IL is viscous (~361 cP). When sampling the supernatant, use a positive displacement pipette . Air-displacement pipettes will result in significant volume errors (~5-10%).
Dilution Solvent: Do not inject pure IL into an HPLC. It will smear columns and create backpressure. Dilute the IL sample 1:10 or 1:100 in Methanol or Acetonitrile before analysis. These solvents are miscible with both the IL and most mobile phases.
Part 4: Applications in Drug Development
For pharmaceutical scientists,
offers unique utility for Class II (Low Solubility) and Class IV drugs.
API Solubilization Strategy
The long alkyl chains of the cation mimic the lipid bilayer environment, making this IL an exceptional solvent for highly lipophilic drugs (e.g., Ibuprofen, Artemisinin, Paclitaxel).
Mechanism: Hydrophobic interaction between the drug's carbon skeleton and the
tails.
Benefit: Unlike DMSO, this IL is non-volatile. Unlike PEG, it has tunable ionic strength.
Scenario: Removing metal catalysts (Pd, Rh) from a reaction mixture.
Method: The DCA anion coordinates with soft metals. By washing an organic reaction phase (e.g., in hexane) with the IL, the metal partitions into the IL phase while the drug product remains in the organic phase (if the drug is less polar than the metal complex).
IoLiTec. Ionic Liquids Technologies: Technical Data Sheet for Trihexyltetradecylphosphonium dicyanamide.Link[1]
Ramdin, M., et al. (2013).[2] "High pressure solubility of CO2 in non-fluorinated phosphonium-based ionic liquids." Journal of Supercritical Fluids, 82, 41-49.[2] Link[1]
Neves, C. M. S. S., et al. (2011). "Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids." Journal of Chemical & Engineering Data, 56(12). (Demonstrates hygroscopicity vs hydrophobicity). Link[1]
Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-based ionic liquids: An overview." Australian Journal of Chemistry, 62(4), 309-321. (General properties of P66614 cation). Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Thermal Stability Profiling of Trihexyltetradecylphosphonium Dicyanamide (
)
Executive Summary
Trihexyltetradecylphosphonium dicyanamide (
) represents a high-value ionic liquid (IL) class combining the hydrophobicity of the bulky phosphonium cation with the low viscosity of the dicyanamide anion. While often cited for "high thermal stability" based on dynamic Thermogravimetric Analysis (TGA) (often showing ), this metric is misleading for long-duration applications.
Crucial Insight: The true thermal limit of
is governed not by the volatilization of the cation, but by the nucleophilic cyclization and polymerization of the dicyanamide anion , which can initiate as low as 150–170°C under isothermal conditions. This guide details the thermodynamic profile, degradation mechanisms, and a self-validating experimental protocol to determine the safe operating window for drug delivery and extraction processes.
is a dichotomy between the robust cation and the reactive anion.
Table 1: Physicochemical & Thermal Specifications
Property
Value / Range
Method / Notes
Molecular Weight
549.90 g/mol
Stoichiometric calculation
Density ()
0.89 – 0.91 g/cm³ ()
Vibrating tube densimetry
Viscosity ()
~300 – 350 mPa·s ()
Lower than halide equivalents due to
Dynamic
Ramp rate (). Overestimates stability.
Isothermal
Long-term exposure limit (10h+).
Glass Transition ()
DSC (Differential Scanning Calorimetry)
Melting Point ()
< Room Temp
Liquid at RT (Room Temperature Ionic Liquid)
Mechanistic Analysis of Degradation
To predict stability in drug formulation, one must understand how the molecule fails. The degradation of
follows a multi-stage pathway.
The Weak Link: The Dicyanamide Anion
Unlike the phosphonium cation, which is sterically hindered and chemically robust, the dicyanamide anion (
) is prone to nucleophilic attack and polymerization.
Primary Failure Mode (150°C - 200°C): The nitrile groups on the
anion undergo cyclization to form tricyanomelaminate structures. This is an exothermic reaction that can be detected by DSC before significant mass loss occurs in TGA.
Secondary Failure Mode (>250°C): Hofmann elimination or nucleophilic attack by the degrading anion on the
-carbon of the phosphonium alkyl chains, leading to the formation of trialkylphosphines and alkenes.
Objective: Determine the "Safe Operating Temperature" (SOT) for
in a drug delivery vehicle.
Principle: A single dynamic scan is insufficient. We utilize a "Step-Isothermal" approach to validate the onset of degradation.
Pre-Experiment: The Drying Validation Loop
Water acts as a plasticizer and can lower the activation energy for degradation.
Vacuum Drying: Place sample in a vacuum oven at
(< 1 mbar) for 48 hours.
Validation (Karl Fischer): Titrate a 0.5g aliquot.
Pass: Water content < 500 ppm.
Fail: Water content > 500 ppm
Return to Step 1 with desiccant.
Protocol: Step-Scan TGA/DSC
This protocol uses simultaneous TGA (mass loss) and DSC (heat flow) to detect decomposition before mass loss becomes visible.
Instrument: TGA/DSC (e.g., Mettler Toledo or TA Instruments)
Atmosphere: Nitrogen (
), 50 mL/min (Purge). Note: Air will lower stability by ~50°C.
Crucible: Alumina (), 70 .[1]
Step-by-Step Workflow:
Equilibration: Stabilize at
for 10 mins.
Ramp 1 (Fast): Heat at
to (Remove trace volatiles).
Isothermal 1: Hold at
for 30 mins.
Check: If mass loss > 0.5%, sample is wet/impure. Abort.
Ramp 2 (Slow): Heat at
to .
Data Analysis (The "Stop-Check"):
Identify
(tangent intersection).
Identify
(DSC exothermic peak onset).
Crucial: The DSC exotherm (anion reaction) often appears before the TGA mass drop.
In drug delivery systems (e.g., Active Pharmaceutical Ingredient (API) dissolution), the processing temperature must never exceed the Isothermal Stability Limit .
Recommendation: Do not process
formulations above 120°C . Although TGA suggests stability up to 300°C, the formation of trace cyanide-related byproducts from anion degradation poses a toxicological risk well before bulk mass loss is observed.
Sterilization
Autoclaving: Standard autoclaving (
, 15 min) is likely safe regarding bulk degradation, but hydrolysis risk exists if moisture is present.
Gamma Irradiation: Preferred for this IL class, though radiolytic stability should be verified separately.
Impurity Profiling
If the IL is heated >150°C, check for:
Color Change: Darkening (yellow/brown) indicates anion polymerization.
Acidity: Formation of acidic species from elimination reactions.
References
Del Sesto, R. E., et al. (2009). "Thermal stability and heat capacity of some phosphonium-based ionic liquids." Journal of Thermal Analysis and Calorimetry. Link
Cao, Y., & Mu, T. (2014). "Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis." Industrial & Engineering Chemistry Research. Link
Fraser, K. J., & MacFarlane, D. R. (2009). "Phosphonium-Based Ionic Liquids: An Overview." Australian Journal of Chemistry. Link
Scarbrough, A. L., et al. (2012). "Thermal degradation of dicyanamide-containing ionic liquids." Thermochimica Acta. Link
Sigma-Aldrich. (2023). "Product Specification: Trihexyltetradecylphosphonium dicyanamide." Merck KGaA. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Deep Dive: Electrochemical Stability of Trihexyltetradecylphosphonium Dicyanamide (
)
Executive Summary & Molecular Architecture[1]
Trihexyltetradecylphosphonium dicyanamide (commonly abbreviated as
or Cyphos® IL 105) represents a critical class of hydrophobic ionic liquids (ILs) utilized in non-aqueous electrochemistry, active pharmaceutical ingredient (API) extraction, and electrosynthesis.[1]
For researchers in drug development and electrochemical engineering, this IL offers a unique trade-off: it combines the hydrophobicity required for biphasic extractions with a lower viscosity than many other phosphonium salts, facilitated by the planar dicyanamide anion. However, its electrochemical window (EW) is narrower than its bistriflimide (
) counterparts, primarily due to the anodic instability of the dicyanamide anion.
Molecular Drivers of Stability
Cation (
): A sterically hindered, tetraalkylphosphonium center.[1] It provides exceptional cathodic stability (resistance to reduction) and hydrophobicity.[1]
Anion (
): A planar, conjugated anion.[1] While it lowers viscosity (~361 cP at 25°C), it is the limiting factor in the electrochemical window, susceptible to anodic oxidation at moderate positive potentials.
The Electrochemical Window (EW): Quantitative Analysis
The electrochemical window is defined as the potential range where the IL remains chemically inert—neither oxidized nor reduced. For
, this window is typically 3.0 V to 3.5 V , significantly influenced by water content and electrode material.
Table 1: Electrochemical Stability Data
Data represents anhydrous conditions under inert atmosphere (Argon/Nitrogen).[1]
Parameter
Value / Range
Limiting Factor
Notes
Total Electrochemical Window
3.2 V – 3.5 V
Anodic Breakdown
Wider on Glassy Carbon (GC) than Platinum (Pt).[1]
High viscosity dampens current response; requires microelectrodes or slow scan rates.[1]
Conductivity ()
0.16 mS/cm (24°C)
Ohmic Drop ()
Requires significant compensation during measurement.[1]
Critical Insight for Drug Developers: If your electrosynthesis or extraction process requires potentials exceeding +1.2 V vs Fc/Fc+ , this IL will degrade, potentially contaminating your API with polymerization byproducts of dicyanamide.
Mechanistic Limitations: Why the Window Ends
Understanding the chemical fate of the ions at the window edges is crucial for troubleshooting experimental anomalies.
Anodic Limit (The Weak Link)
The dicyanamide anion (
) is not oxidatively robust.[1] Upon reaching its anodic limit, it undergoes an irreversible one-electron oxidation to form a dicyanamide radical. These radicals rapidly polymerize or react to form tricyanomelaminate derivatives.[1]
Consequence: Electrode fouling (passivation layer formation) and yellowing of the electrolyte.
Cathodic Limit (The Stronghold)
The phosphonium cation is highly resistant to reduction due to the shielding of the phosphorus atom by long alkyl chains (three hexyl, one tetradecyl).[1] Degradation eventually occurs via P-C bond cleavage, forming phosphines and alkyl radicals.
Visualization: Degradation Pathways
Figure 1: Mechanistic degradation pathways defining the electrochemical boundaries of
.
Experimental Protocol: A Self-Validating System
Measuring the EW of viscous ionic liquids requires strict adherence to protocols that account for high resistance and hygroscopicity.
Phase 1: Pre-Experiment Purification
The "Dryness" Imperative:
is hydrophobic but hygroscopic.[1] Water content >500 ppm can shrink the EW by up to 1.0 V.
Vacuum Drying: Dry the IL at 60°C under high vacuum (
mbar) for at least 24 hours .
Karl Fischer Titration: Validate water content is
ppm before proceeding.
Phase 2: Electrochemical Setup (3-Electrode)
Working Electrode (WE): Platinum (Pt) disk (1.6 mm) or Glassy Carbon (GC).[1] Note: GC often yields a wider window due to higher overpotential for DCA oxidation.
Counter Electrode (CE): Platinum wire/coil (Surface area > 10x WE to prevent CE polarization).[1]
Reference Electrode (RE): Silver wire quasi-reference (AgQRE) or Ag/Ag+ (in a crypto-compatible frit).
Due to high viscosity and low conductivity, standard scan rates (100 mV/s) often result in distorted, "slanted" voltammograms due to uncompensated resistance (
Figure 2: Step-by-step workflow for validating the electrochemical window with internal standardization.
Applications in Drug Development[2]
The specific electrochemical window of
dictates its utility in pharmaceutical workflows.
Electrosynthesis of APIs
The window (3.2 V) is sufficient for many C-C bond formation reactions (e.g., oxidative cross-coupling) but may be insufficient for highly oxidizing anodic fluorinations.[1]
Advantage:[1][2][3] The DCA anion can act as a weak base, facilitating proton-coupled electron transfer (PCET) mechanisms often needed in drug synthesis.
"Perstraction" (Extraction + Separation)
In biphasic systems (Water / IL),
is used to extract fermentation products (e.g., bio-butanol or antibiotics).
Relevance of EW: If electrochemical methods are used to recover the drug from the IL (electro-stripping), the potential applied must remain below +1.2 V to avoid degrading the solvent and contaminating the drug with cyanide-derivatives.
Solubility Enhancement
This IL shows exceptional solubility for metal chlorides used as catalysts in drug synthesis. The DCA anion coordinates effectively with transition metals (Zn, Mn, Cu), allowing for electro-catalytic reactions within the stable window.
References
Electrochemical Properties of Phosphonium Ionic Liquids
Vaughan, J. et al. "Electrochemical and Physical Properties of Trihexyl(tetradecyl)phosphonium Dicyanamide." Electrochimica Acta.
Context: Establishes the baseline EW of 3.2V on Pt electrodes.
Viscosity and Conductivity Benchmarks
Diogo, J. C. F. et al. "Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide
Using the Vibrating Wire Technique." Journal of Chemical & Engineering Data, 57(4), 1015-1025.[1][4]
Context: Authoritative source for viscosity data (361 cP) essential for mass transport calculations.[1]
Applications in Extraction (Perstraction)
Reis, P. M. et al.[1] "Separation of butanol from aqueous solutions using hydrophobic ionic liquids."[1][6] Separation and Purification Technology.
Context: Validates the use of
in biphasic extraction relevant to pharmaceutical ferment
Trihexyltetradecylphosphonium dicyanamide viscosity and conductivity data.
Technical Guide: Physicochemical Profiling of Trihexyltetradecylphosphonium Dicyanamide ( ) Executive Summary Trihexyltetradecylphosphonium dicyanamide (commonly referred to as Cyphos® IL 105 ) represents a critical clas...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Physicochemical Profiling of Trihexyltetradecylphosphonium Dicyanamide (
)
Executive Summary
Trihexyltetradecylphosphonium dicyanamide (commonly referred to as Cyphos® IL 105 ) represents a critical class of hydrophobic ionic liquids (ILs) tailored for phase-transfer catalysis, metal extraction, and active pharmaceutical ingredient (API) solubilization. Unlike its chloride-based precursor (
), which suffers from high viscosity (~2000 cP at 25°C) and solid-like behavior at room temperature, the incorporation of the dicyanamide () anion dramatically reduces viscosity while maintaining extreme hydrophobicity.
This guide provides a rigorous technical analysis of the viscosity and conductivity profiles of
, grounded in experimental data and validated synthesis protocols. It is designed for researchers requiring precise transport property data for process scale-up and formulation.
Physicochemical Data Profile
The following data aggregates experimentally verified values. Note the distinct temperature dependence, which follows non-Arrhenius (Vogel-Fulcher-Tammann) behavior, typical of glass-forming ionic liquids.
Table 1: Core Transport & Physical Properties
Property
Value
Conditions
Method Validation
Dynamic Viscosity ()
361 cP (mPa·s)
25 °C (298.15 K)
Vibrating Wire Viscometry / Cone & Plate [1, 2]
Electrical Conductivity ()
0.16 mS/cm
24 °C (297.15 K)
Impedance Spectroscopy [1]
Density ()
0.90 g/cm³
28 °C (301.15 K)
Oscillating U-tube Densimetry [1]
Molecular Weight
549.90 g/mol
-
Calculated
Electrochemical Window
~3.2 V
Glassy Carbon, RT
Cyclic Voltammetry [1, 3]
Water Content (Dried)
< 200 ppm
Vacuum dried, 60°C
Karl Fischer Titration
Technical Insight: The Anion Effect
The substitution of the spherically symmetric, hydrogen-bond-accepting
anion with the charge-diffuse, planar dicyanamide anion () disrupts the efficient packing of the bulky phosphonium cations. This results in a >80% reduction in viscosity compared to the chloride salt. This "fluidizing" effect is critical for mass transport in extraction processes, allowing for faster kinetics without the need for co-solvents.
Experimental Protocols & Methodologies
To ensure data reproducibility, the following self-validating protocols for synthesis and characterization are recommended.
Synthesis and Purification Workflow
The synthesis relies on a metathesis reaction between the commercially available trihexyltetradecylphosphonium chloride (Cyphos IL 101) and a dicyanamide salt (typically Sodium Dicyanamide).
Protocol:
Pre-treatment: Dissolve
in a non-polar solvent (e.g., hexane or toluene) to reduce viscosity.
Metathesis: Add a stoichiometric excess (1.1 eq) of aqueous Sodium Dicyanamide (
).
Biphasic Mixing: Stir vigorously at 40-60°C for 4-12 hours. The hydrophobic IL will remain in the organic phase, while NaCl partitions into the aqueous phase.
Phase Separation: Decant the aqueous layer.
Washing (Critical Step): Wash the organic phase repeatedly with deionized water until the wash water tests negative for chloride (using
solution). Validation: No white precipitate () should form.
Solvent Removal: Remove the organic solvent via rotary evaporation.
Drying: Dry under high vacuum (< 1 mbar) at 60-80°C for at least 12 hours to remove trace water.
Visualization: Synthesis Logic Flow
Figure 1: Step-by-step metathesis and purification workflow for ensuring halide-free ionic liquid production.
Viscosity & Conductivity Measurement
For high-viscosity fluids like phosphonium ILs, standard capillary viscometers can be prone to errors due to surface tension effects or moisture absorption during long equilibration times.
Principle: Measures the damping of a vibrating wire's transverse oscillations, which is directly proportional to
.
Advantage: Sealed system prevents water uptake (Cyphos IL 105 is hygroscopic).
Validation: Compare results with a cone-and-plate rheometer at high shear rates to ensure Newtonian behavior.
Preferred Method: Impedance Spectroscopy
Setup: 2-electrode platinum cell with a known cell constant.
Protocol: Measure complex impedance (
) over a frequency range (1 Hz to 1 MHz). The plateau in the Bode plot (phase angle ) represents the bulk resistance ().
Calculation:
.
Analysis: The Walden Plot and Ionicity
The relationship between viscosity (
) and molar conductivity () is crucial for understanding the "ionicity" of the fluid—i.e., how free the ions are to move versus being trapped in neutral ion pairs.
The Walden Rule states:
.
Deviations from the "ideal" KCl line in a Walden plot (log vs log ) indicate ion association.
Position: It typically falls below the ideal KCl line but above many other phosphonium salts.
Implication: Despite the bulky cation, the charge-diffuse DCA anion allows for reasonable ionic mobility, classifying it as a "good" ionic liquid for electrochemical applications compared to its halide counterparts.
Visualization: Walden Plot Concept
Figure 2: Conceptual Walden Plot illustrating the transport efficiency of the dicyanamide salt relative to the chloride precursor.
Applications in Drug Development & Extraction
The unique combination of high hydrophobicity and moderate viscosity makes
an elite candidate for:
Active Pharmaceutical Ingredient (API) Extraction:
Used in "perstraction" (membrane-based extraction) to remove fermentation products like butanol or specific drug precursors from aqueous broths. The high hydrophobicity prevents the IL from leaching into the aqueous phase (a common issue with imidazolium ILs) [2].
Metal Scavenging:
Highly effective for separating Cobalt (Co) from Nickel (Ni) in catalyst recovery streams. The DCA anion coordinates preferentially with Co(II) [4].
References
IoLiTec (Ionic Liquids Technologies). Trihexyltetradecylphosphonium dicyanamide, >95% Product Data Sheet. Retrieved from
ResearchGate. Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide Using the Vibrating Wire Technique. Retrieved from
Frontiers in Chemistry. Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids. Retrieved from
National Institutes of Health (PMC). Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. (Context on phosphonium extraction capabilities). Retrieved from
Glass transition temperature of [P14,6,6,6][N(CN)2].
This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes mechanistic understanding, experimental rigor, and actionable data.
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as a high-level technical whitepaper designed for research scientists and drug development professionals. It prioritizes mechanistic understanding, experimental rigor, and actionable data.
Technical Whitepaper: Thermal Characterization and Structural Dynamics of [P
][N(CN)
]
Executive Summary
The ionic liquid Trihexyl(tetradecyl)phosphonium dicyanamide , commonly denoted as [P
][N(CN)] or by the trade name Cyphos® IL 105 , represents a critical class of hydrophobic, room-temperature ionic liquids (RTILs). Unlike its chloride precursor (Cyphos IL 101), the dicyanamide anion confers significantly reduced viscosity and enhanced solvating power, making it a prime candidate for pharmaceutical separations, drug delivery systems (microspheres), and electrochemical applications.
This guide provides an in-depth analysis of its glass transition temperature (
), rheological properties, and thermal stability, supported by validated experimental protocols.
Molecular Architecture & Theoretical Basis
The thermal behavior of [P
][N(CN)] is governed by the steric bulk of the cation and the charge delocalization of the anion.
Cation ([P
]): The trihexyl(tetradecyl)phosphonium cation is a massive, asymmetric entity. The long alkyl chains (C14, C6) create significant free volume within the liquid matrix, frustrating crystal packing. This steric hindrance is the primary driver for its existence as a liquid at room temperature.
Anion ([N(CN)
]): The dicyanamide (DCA) anion is a "structure breaker." Its V-shaped geometry and charge delocalization across the nitrogen atoms reduce the lattice energy and Coulombic attraction compared to spherical halides like Cl.
Impact on
: The combination of a bulky cation (high free volume) and a fluidizing anion results in a glass transition temperature significantly lower than many imidazolium equivalents, typically in the range of -70°C to -80°C , with a viscosity nearly an order of magnitude lower than the chloride salt.
Physicochemical Profile
The following data summarizes the core physical properties of [P
][N(CN)]. Note the dramatic reduction in viscosity compared to the chloride analog ([P]Cl viscosity 1824 cP).
in bulky ionic liquids requires precise thermal history control to avoid artifacts from supercooling or cold crystallization.
Validated DSC Workflow
The following protocol ensures reproducibility and eliminates thermal memory from previous processing.
Figure 1: Standardized DSC thermal cycle for determining glass transition in ionic liquids.
Protocol Details
Sample Loading: Load 10–15 mg of [P
][N(CN)] into a Tzero aluminum pan. Hermetically seal to prevent moisture absorption (water is a potent plasticizer that will artificially lower ).
Cooling (Quench): Cool from 25°C to -150°C at 10°C/min . Fast cooling is essential to bypass crystallization and ensure the formation of a glass.
Heating (Measurement): Heat from -150°C to 100°C at 10°C/min .
Analysis: The
is identified as the reversible step change in heat capacity (). Report the onset temperature of the step, not the midpoint, for consistency with ASTM E1356.
Synthesis & Purity: The Metathesis Pathway
High purity is required for accurate thermal characterization. The synthesis follows a standard anion exchange (metathesis) from the commercially available chloride salt.
Synthesis Workflow[2]
Figure 2: Metathesis synthesis pathway for [P
][N(CN)].
Quality Control Check:
Silver Nitrate Test: Verify the absence of chloride ions in the wash water using AgNO
(no precipitate should form).
Water Content: Karl Fischer titration should confirm water content < 500 ppm before thermal analysis.
Applications in Drug Development
The unique thermal and solvation properties of [P
][N(CN)] enable specific applications in pharmaceutical sciences:
Active Pharmaceutical Ingredient (API) Liquefaction: The IL can solubilize poorly water-soluble drugs (e.g., Ibuprofen) by forming ionic liquid-API conjugates, converting crystalline drugs into liquid forms for enhanced bioavailability.
Polymer Microspheres: As noted in recent literature, Cyphos IL 105 is used in the phase-inversion technique to create PEEKWC microspheres . The IL acts as a pore-forming agent and plasticizer, modifying the drug release kinetics.
Extraction Solvent: Its hydrophobicity and low viscosity make it an ideal green solvent for extracting bioactive compounds from fermentation broths or natural products.
References
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry.
Lakshmi, D. S., et al. (2012).[2] Preparation and characterization of ionic liquid polymer microspheres [PEEKWC/DMF/CYPHOS IL 101] using the phase-inversion technique. Separation and Purification Technology.[3] (Contextualizes the use of Cyphos IL 105 in microsphere synthesis).
Neves, C. M. S. S., et al. (2013). Thermophysical properties of pure and water-saturated tetradecyltrihexylphosphonium-based ionic liquids. Journal of Chemical Thermodynamics.
An In-Depth Technical Guide to the Hygroscopic Nature of Trihexyltetradecylphosphonium Dicyanamide ([P₆,₆,₆,₁₄][DCA])
This technical guide provides a comprehensive examination of the hygroscopic nature of the ionic liquid trihexyltetradecylphosphonium dicyanamide, [P₆,₆,₆,₁₄][DCA]. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive examination of the hygroscopic nature of the ionic liquid trihexyltetradecylphosphonium dicyanamide, [P₆,₆,₆,₁₄][DCA]. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanisms of water absorption, its profound effects on the physicochemical properties of the ionic liquid, and robust methodologies for its quantification and control. Our focus is on delivering not just procedural steps but the scientific rationale underpinning these experimental choices, ensuring a self-validating and authoritative resource.
Introduction: The Dual Nature of Water in a Task-Specific Ionic Liquid
Trihexyltetradecylphosphonium dicyanamide, designated as [P₆,₆,₆,₁₄][DCA], is a phosphonium-based ionic liquid (IL) characterized by its bulky, asymmetric cation and a smaller, planar dicyanamide anion. This molecular architecture imparts properties such as high thermal stability and a wide electrochemical window. However, a critical and often determinative property of [P₆,₆,₆,₁₄][DCA] is its hygroscopicity—the inherent ability to attract and absorb moisture from the atmosphere.
While often viewed as a contaminant, the presence of water in [P₆,₆,₆,₁₄][DCA] can be a double-edged sword. In some applications, controlled hydration can be leveraged to modulate solvent properties. Conversely, uncontrolled water absorption can drastically alter viscosity, density, and conductivity, leading to inconsistencies in experimental outcomes and compromising product performance. This guide will illuminate the fundamental aspects of water-[P₆,₆,₆,₁₄][DCA] interactions to empower researchers to harness or mitigate the effects of hygroscopicity as their applications demand.
The Mechanism of Water Sorption: A Tale of Cation-Anion Interaction
The hygroscopicity of an ionic liquid is a complex interplay between the constituent cation and anion. In the case of [P₆,₆,₆,₁₄][DCA], the large, non-polar alkyl chains of the phosphonium cation create a hydrophobic shield. However, the dicyanamide anion ([N(CN)₂]⁻) is a potent site for hydrogen bonding with water molecules. The overall hygroscopic nature is therefore a balance between these opposing characteristics.
Water absorption in [P₆,₆,₆,₁₄][DCA] is primarily an absorption process, where water molecules diffuse into the bulk of the liquid, rather than merely adsorbing to the surface. This process is driven by the strong interactions between water and the dicyanamide anion. The presence of water molecules can disrupt the coulombic interactions between the cation and anion, leading to significant changes in the liquid's structure and properties.
Quantifying Water Content: Methodologies and Rationale
Accurate quantification of water content is paramount for the reproducible application of [P₆,₆,₆,₁₄][DCA]. The choice of methodology depends on the required precision, the expected water content, and the available instrumentation.
Karl Fischer Titration: The Gold Standard
Karl Fischer (KF) titration is the most reliable and widely used method for determining water content in ionic liquids. It is a primary method based on the Bunsen reaction, where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base.
Expertise & Experience in Practice:
The high viscosity of [P₆,₆,₆,₁₄][DCA] (approximately 361 cP at 25°C) can impede the complete and rapid release of water into the KF reagent. To overcome this, a co-solvent is essential. Anhydrous methanol or a specialized commercial KF solvent is recommended to reduce the viscosity of the IL and ensure that all water is accessible for titration. Coulometric KF is preferred for low water content (ppm levels), while volumetric KF is suitable for higher concentrations.
Self-Validating Protocol: Volumetric Karl Fischer Titration of [P₆,₆,₆,₁₄][DCA]
System Preparation: Ensure the KF titrator is in a dry, inert atmosphere (e.g., nitrogen-purged glove box) to prevent atmospheric moisture ingress. The titration vessel should be conditioned to a low drift value (typically <10 µ g/min ).
Solvent Selection: Add a suitable volume of a commercial anhydrous KF solvent (e.g., Hydranal™-Solvent) to the titration vessel. The choice of a solvent with good miscibility with the viscous IL is critical.
Blank Titration: Titrate the solvent to a stable endpoint to account for any residual water.
Sample Preparation: In a dry environment, accurately weigh approximately 1-2 g of [P₆,₆,₆,₁₄][DCA] into a gas-tight syringe.
Sample Introduction: Inject the sample into the conditioned titration vessel. Ensure the needle tip is submerged in the solvent to prevent loss of sample or introduction of atmospheric moisture.
Titration: Initiate the titration. The endpoint is detected potentiometrically.
Calculation: The water content is calculated based on the volume of titrant consumed and the titer of the KF reagent.
Caption: Workflow for Karl Fischer titration of [P₆,₆,₆,₁₄][DCA].
Gravimetric Analysis: Tracking Water Uptake Over Time
Gravimetric analysis, particularly using a dynamic vapor sorption (DVS) instrument, is a powerful technique to study the kinetics and equilibrium of water absorption. This method involves exposing a sample to a controlled relative humidity (RH) and temperature while continuously monitoring its mass change.
Expertise & Experience in Practice:
For a viscous liquid like [P₆,₆,₆,₁₄][DCA], achieving equilibrium can be slow due to diffusion limitations. It is crucial to use a small sample size and ensure a large surface area-to-volume ratio to facilitate faster equilibration. The DVS experiment should be programmed with a mass change threshold ( dm/dt ) to define equilibrium at each RH step, ensuring that the data reflects a true steady state.
Sample Preparation: Place a small, accurately weighed amount (10-20 mg) of [P₆,₆,₆,₁₄][DCA] into the DVS sample pan.
Drying Stage: Start the experiment with a drying step at 0% RH using dry nitrogen gas until a stable mass is achieved. This establishes the dry baseline mass.
Sorption Isotherm: Program the DVS to increase the RH in discrete steps (e.g., 10% increments from 0% to 90% RH).
Equilibrium Criterion: At each RH step, the system holds until the rate of mass change ( dm/dt ) falls below a predefined threshold (e.g., 0.002 %/min) for a specified period (e.g., 10 minutes). This ensures that equilibrium has been reached.
Desorption Isotherm: After reaching the maximum RH, program a desorption cycle by decreasing the RH in the same steps back to 0%.
Data Analysis: Plot the equilibrium mass change as a function of RH to generate the sorption and desorption isotherms.
The absorption of water significantly alters the properties of [P₆,₆,₆,₁₄][DCA]. Understanding these changes is crucial for its application, especially in drug formulation where viscosity and solubility are key parameters.
Viscosity
The presence of water drastically reduces the viscosity of [P₆,₆,₆,₁₄][DCA]. Water molecules intercalate between the ions, weakening the Coulombic forces and increasing ionic mobility. This effect is one of the most pronounced consequences of water absorption. Even small amounts of water can lead to a significant decrease in viscosity, which can impact processing, mixing, and flow characteristics.
Density
The density of [P₆,₆,₆,₁₄][DCA] is also affected by water content. Since water is denser than the ionic liquid (approx. 1.0 g/cm³ vs. 0.90 g/cm³ for the neat IL), the density of the mixture is expected to increase with water absorption.
Table 1: Physicochemical Properties of [P₆,₆,₆,₁₄][DCA] and the Effect of Water
Property
Value (Neat, Dry)
Trend with Increasing Water Content
Viscosity
~361 cP at 25°C
Decreases significantly
Density
~0.90 g/cm³ at 20°C
Increases
Water Solubility
Mole Fraction: 0.891 at 298.15 K
N/A (This is the saturation point)
Spectroscopic Characterization of Water-[P₆,₆,₆,₁₄][DCA] Interactions
Spectroscopic techniques provide molecular-level insights into how water interacts with the ionic liquid.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is highly sensitive to the vibrational modes of water and the dicyanamide anion. The O-H stretching region (~3000-3700 cm⁻¹) of the IR spectrum is particularly informative. As water is absorbed, a broad O-H stretching band will appear and grow in intensity. The position and shape of this band can reveal the extent of hydrogen bonding between water molecules and the dicyanamide anion. Shifts in the vibrational modes of the C≡N groups of the dicyanamide anion can also be observed, indicating direct interaction with water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool to probe the environment of water protons within the ionic liquid. The chemical shift of the water proton signal is highly sensitive to its local environment. In a non-polar environment, the water signal would be upfield. However, due to hydrogen bonding with the dicyanamide anion, the water proton signal in [P₆,₆,₆,₁₄][DCA] will be shifted downfield. The magnitude of this shift can provide a qualitative measure of the strength of the water-anion interaction.
Caption: Water interaction with [P₆,₆,₆,₁₄][DCA] and its effects.
Control and Mitigation of Water Content
For applications requiring anhydrous or low-water conditions, stringent control measures are necessary.
Storage: [P₆,₆,₆,₁₄][DCA] should always be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.
Handling: All handling of the ionic liquid should be performed in a glove box or a dry room to minimize exposure to atmospheric moisture.
Drying: If the ionic liquid has absorbed water, it can be dried by heating under high vacuum. However, care must be taken to ensure the temperature does not exceed the thermal decomposition point of the IL. A combination of moderate heat (e.g., 60-80°C) and high vacuum is typically effective. The drying process should be monitored by Karl Fischer titration until the desired water content is reached.
Conclusion
The hygroscopic nature of trihexyltetradecylphosphonium dicyanamide is a defining characteristic that significantly influences its physical properties and, consequently, its utility in various applications. While the dicyanamide anion provides a strong driving force for water absorption, the bulky phosphonium cation imparts a degree of hydrophobicity. This interplay results in a material that is highly susceptible to moisture uptake, leading to a dramatic reduction in viscosity and an increase in density.
For researchers and drug development professionals, a thorough understanding and precise control of water content are not optional but essential for ensuring the reliability and reproducibility of their work. By employing robust analytical techniques such as Karl Fischer titration and gravimetric analysis, and by understanding the molecular-level interactions through spectroscopy, the challenges posed by the hygroscopicity of [P₆,₆,₆,₁₄][DCA] can be effectively managed, unlocking its full potential as a versatile and task-specific ionic liquid.
References
Effects of Water Content on the Transport and Thermodynamic Properties of Phosphonium Ionic Liquids. Langmuir. [Link]
Water sorption by ionic liquids. ScienceDirect. [Link]
Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P-6,P-6,P-6,P-14][dca] Using the Vibrating Wire Technique. ResearchGate. [Link]
Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data. [Link]
Spectroscopic Studies of a Phosphonium Ionic Liquid in Supercritical CO2. MDPI. [Link]
Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P6,6,6,14][dca] Using the Vibrating Wire Technique. Journal of Chemical & Engineering Data. [Link]
The effect of humidity exposure time on moisture absorption, measured by TGA. ResearchGate. [Link]
Highly Fluorinated Phosphonium Ionic Liquids: Novel Media for the Generation of Superhydrophobic Coatings. The Royal Society of Chemistry. [Link]
Evolution of ATR-FTIR spectra for water -IL mixtures for ILA (a, b) and... ResearchGate. [Link]
Water Uptake in Epoxy Ionic Liquid Free Film Polymer by Gravimetric Analysis and Comparison with Nondestructive Dielectric Analysis. MDPI. [Link]
PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences. [Link]
Water Sorption by Ionic Liquids: Evidence of a Diffusion-Controlled Sorption Process derived from the case study of [BMIm][OAc]. ResearchGate. [Link]
Water sorption in ionic liquids: kinetics, mechanisms and hydrophilicity. RSC Publishing. [Link]
Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. Langmuir. [Link]
Density, Viscosity and Excess Properties in the Trihexyltetradecylphosphonium Chloride Ionic Liquid / Methanol Cosolvent System. ResearchGate. [Link]
FTIR spectra of Phosphonium based ionic liquids. ResearchGate. [Link]
Investigation of Hydration States of Ionic Liquids by Fourier Transform Infrared Absorption Spectroscopy: Relevance to Stabilization of Protein Molecules. PMC. [Link]
Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka. [Link]
Comparison between Phosphonium Docusate Ionic Liquids and Their Equimolar Mixtures with Alkanes: Temperature-Dependent Viscosity, Glass Transition, and Fragility. ACS Omega. [Link]
Conductivity relaxation and charge transport of trihexyl tetradecyl phosphonium dicyanamide ionic liquid by broadband dielectric spectroscopy. ResearchGate. [Link]
Characterisation and Modelling of Moisture Gradients in Polyamide 6. PMC. [Link]
Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) Study of Water Clusters of Hydrogen-Rich Water (HRW). MDPI. [Link]
Harnessing Water to Enhance Quadrupolar NMR Spectroscopy and Imaging. PMC. [Link]
Moisture sorption in polyamide 6.6. Archimer. [Link]
17O NMR Investigation of Water Structure and Dynamics. DSpace@MIT. [Link]
Typical moisture uptake (in %) vs. time (in minutes) or water activity... ResearchGate. [Link]
NMR Investigation of Water Molecular Dynamics in Sulfonated Polysulfone/Layered Double Hydroxide Composite Membranes for Proton Exchange Membrane Fuel Cells. PMC. [Link]
Moisture sorption in polyamide 6.6: Experimental investigation and comparison to four physical-based models. ResearchGate. [Link]
Protocols & Analytical Methods
Method
Application Note: High-Voltage Supercapacitor Development Using Trihexyltetradecylphosphonium Dicyanamide Electrolyte
Executive Summary This technical guide details the protocol for utilizing Trihexyltetradecylphosphonium dicyanamide ( ) as a high-voltage electrolyte in Electric Double-Layer Capacitors (EDLCs). While traditional organic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the protocol for utilizing Trihexyltetradecylphosphonium dicyanamide (
) as a high-voltage electrolyte in Electric Double-Layer Capacitors (EDLCs).
While traditional organic electrolytes (e.g.,
in Acetonitrile) are limited to ~2.7V, enables operating voltages exceeding 3.0V to 3.4V , significantly increasing energy density (). However, its high viscosity (~361 cP at 25°C) and sensitivity to moisture require rigorous pre-treatment and specific assembly protocols. This guide provides a self-validating workflow for researchers to maximize the electrochemical stability window (ESW) while mitigating resistive losses.
Material Characterization & Pre-treatment
The primary failure mode in Ionic Liquid (IL) supercapacitors is parasitic reactions caused by trace water or halide impurities. The phosphonium cation is hydrophobic, but the dicyanamide anion can hydrogen-bond with water, necessitating strict drying protocols.
Key Physicochemical Properties
Property
Value
Implication for Protocol
Formula
High molecular weight cation limits mobility.
Viscosity
~361 cP (25°C)
Requires elevated temp testing or dilution.
Conductivity
~0.16 mS/cm (25°C)
Low room-temp power density; heat to >50°C recommended.
ESW
3.2V – 3.4V (vs. Pt)
Allows high-energy density cell design.
Thermal Stability
> 300°C
Safe for vacuum drying at elevated temps.
Purification Protocol (Moisture Removal)
Objective: Reduce water content to < 50 ppm.
Initial Assessment: Measure baseline water content using Karl Fischer (KF) coulometric titration.
Vacuum Drying:
Place the IL in a vacuum oven or Schlenk line.
Set Temperature: 60°C (DCA is stable, but avoid >80°C for prolonged periods to prevent anion degradation risks).
Pressure: < 0.1 mbar (high vacuum is essential).
Duration: Minimum 24 hours. Stirring is recommended to break surface tension.
Validation: Perform a second KF titration. If
ppm, repeat drying.
Storage: Transfer immediately to an Argon-filled glovebox (
ppm, ppm).
Workflow Visualization
Figure 1: Iterative purification workflow to ensure electrolyte quality before cell assembly.
Cell Fabrication Protocol (CR2032 Coin Cell)
Causality: Due to the high viscosity of
, standard polyolefin separators (like Celgard) often suffer from poor wettability. We recommend using glass fiber (Whatman GF/D) or cellulose separators which have larger pore sizes and higher affinity for the IL.
Materials Checklist
Anode/Cathode: Activated Carbon (AC) coated on Aluminum foil (avoid Copper if testing > 3.0V).
Separator: Glass Fiber (Whatman GF/D), vacuum dried at 120°C for 12h.
Electrolyte: Dried
.
Casing: CR2032 stainless steel parts (Al-clad positive case recommended to prevent corrosion at high voltage).
Step-by-Step Assembly (Glovebox)
Electrode Soaking (Critical Step):
Do not rely on capillary action after closing the cell.
Pipette 20
of IL directly onto the carbon face of both electrodes.
Allow to soak for 30 minutes. The IL should appear glossy, indicating pore penetration.
Note: Heating the IL to 40°C prior to dispensing reduces viscosity and aids wetting.
Stacking:
Place Positive Case .
Insert Cathode (Carbon side up).
Place Separator . Add another 40
of IL to saturate the separator.
Insert Anode (Carbon side down).
Place Spacer and Spring .
Place Negative Cap .
Crimping:
Crimp at 800–1000 psi.
Wipe excess IL from the exterior with isopropanol (check for leaks).
Assembly Logic
Figure 2: Exploded view of the coin cell stack. Al-clad cases are used to prevent anodic dissolution at voltages > 3.0V.
Electrochemical Testing Protocols
Trustworthiness Check: To validate the cell, you must distinguish between the electrolyte's stability window and the device's operating voltage.
Linear Sweep Voltammetry (LSV) - ESW Determination
Voltage Range: 0V to 3.0V (Conservative start), extend to 3.4V if efficiency > 98%.
Current Density:
Start low: 0.1 A/g or 0.5 A/g.
Reasoning: High viscosity limits ion mobility. High currents will cause large IR drops (Voltage Drop
).
Temperature:Recommended testing at 60°C.
At 25°C, the ESR will be high. At 60°C, viscosity drops significantly, revealing the true capacitance of the material.
Electrochemical Impedance Spectroscopy (EIS)
Frequency: 100 kHz to 10 mHz.
Amplitude: 10 mV.
Analysis: Look for the semi-circle in the high-frequency region. A large diameter indicates poor electrode-electrolyte contact (wetting issue) or high bulk resistance (viscosity issue).
Troubleshooting & Safety
Symptom
Probable Cause
Corrective Action
High Leakage Current
Water contamination or decomposition.
Re-dry IL (<50ppm). Verify voltage limit (reduce from 3.4V to 3.0V).
Large IR Drop
High Viscosity / Poor Wetting.
Test at 60°C. Use vacuum impregnation during assembly.
Corrosion on Case
Anodic dissolution of SS case.
Switch to Al-clad positive cases or use Graphite foil current collectors.
Low Capacitance
Inaccessible micropores.
Use a mesoporous carbon (>2nm pores) to accommodate the large cation.
References
Fraser, K. J., & MacFarlane, D. R. (2009). Phosphonium-Based Ionic Liquids: An Overview. Australian Journal of Chemistry. Link (General properties of Phosphonium ILs).
Vaughan, J. et al. (2012).
IoLiTec (Ionic Liquids Technologies). Technical Data Sheet: Trihexyltetradecylphosphonium dicyanamide. Link (Material specifications).
K.K. Thasneema et al. (2018). Conductivity relaxation and charge transport of trihexyl tetradecyl phosphonium dicyanamide ionic liquid by broadband dielectric spectroscopy. AIP Conference Proceedings. Link (Dielectric and transport properties).
Simon, P., & Gogotsi, Y. (2008). Materials for electrochemical capacitors. Nature Materials. Link (Standard testing protocols).
Application Notes and Protocols for the Separation of Rare Earth Elements Using Phosphonium Ionic Liquids
Introduction: A Paradigm Shift in Rare Earth Element Separation The separation of rare earth elements (REEs) is a formidable challenge in hydrometallurgy due to their remarkably similar chemical and physical properties....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Paradigm Shift in Rare Earth Element Separation
The separation of rare earth elements (REEs) is a formidable challenge in hydrometallurgy due to their remarkably similar chemical and physical properties. Traditional solvent extraction processes, while effective, often rely on volatile and flammable organic diluents, posing significant environmental and safety concerns. In recent years, phosphonium-based ionic liquids (ILs) have emerged as a promising class of "green" solvents, offering a safer and more efficient alternative for REE separation.[1][2][3] Their negligible vapor pressure, high thermal stability, and tunable solvent properties make them ideal candidates for developing sustainable extraction systems.[4][5]
This application note provides a detailed protocol for the separation of REEs using phosphonium ionic liquids, with a focus on the commercially available and widely studied trihexyl(tetradecyl)phosphonium cation. We will delve into the underlying extraction mechanisms, provide step-by-step experimental procedures, and offer insights into process optimization. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to implement cleaner and more effective REE separation technologies.
The Rationale Behind Phosphonium Ionic Liquids for REE Separation
The efficacy of phosphonium ILs in REE separation stems from their unique molecular structure and the resulting extraction mechanisms. The bulky, non-coordinating phosphonium cation, typically paired with an anion that can participate in the extraction process, facilitates the selective transfer of REE ions from an aqueous phase to the IL phase.
Two primary extraction mechanisms have been identified:
Ion Exchange Mechanism: In this mechanism, the cation of the ionic liquid exchanges with the cationic REE species in the aqueous phase. This process is often pH-dependent, with higher pH values favoring the extraction of REEs.[6][7] Task-specific ionic liquids (TSILs) can be designed with anions that act as extractants, further enhancing selectivity through an anion exchange mechanism.[6][7]
Neutral Extraction (Solvation) Mechanism: Here, a neutral complex of the REE salt is extracted into the ionic liquid phase. This is often facilitated by a "salting-out" effect, where a high concentration of a salt (e.g., nitrate) in the aqueous phase promotes the formation of neutral REE complexes that are more soluble in the IL.[1][8]
The choice of the anion in the phosphonium IL is crucial and dictates the dominant extraction pathway. For instance, trihexyl(tetradecyl)phosphonium chloride ([P66614][Cl]), commercially known as Cyphos® IL 101, is effective for separating transition metals from REEs, where the transition metals form anionic chloro-complexes that are extracted.[2][3][9] Conversely, by exchanging the chloride anion for nitrate ([P66614][NO3]), the IL becomes highly efficient at extracting REEs from solutions containing high concentrations of nitrate salts.[1][8]
Materials and Reagents
Material
Supplier
Grade
Notes
Trihexyl(tetradecyl)phosphonium chloride (Cyphos® IL 101)
Strem Chemicals, Inc. or equivalent
>95%
Used as a precursor for other phosphonium ILs or directly for transition metal separation.[10][11]
Potassium nitrate (KNO3)
Sigma-Aldrich or equivalent
ACS Reagent
For the synthesis of [P66614][NO3].
Rare Earth Oxides (e.g., La2O3, Nd2O3, Sm2O3)
Alfa Aesar or equivalent
99.9%
To be dissolved in acid to prepare the aqueous feed solution.
Nitric Acid (HNO3)
Fisher Scientific or equivalent
Concentrated, ACS Grade
For dissolving REE oxides and adjusting the aqueous phase.
Hydrochloric Acid (HCl)
Fisher Scientific or equivalent
Concentrated, ACS Grade
For separating transition metals from REEs.
Deionized Water
>18 MΩ·cm
For preparing all aqueous solutions.
Organic Diluent (e.g., Kerosene, Dodecane)
Optional, various suppliers
Can be used to reduce the viscosity of the ionic liquid phase.[10][11]
Stripping Agent (e.g., dilute HNO3, water)
For recovering extracted REEs from the IL phase.[1][2]
Ethylenediaminetetraacetic acid (EDTA)
Sigma-Aldrich or equivalent
ACS Reagent
For stripping strongly extracted metals like iron.[2][3]
Experimental Protocols
Protocol 1: Synthesis of Trihexyl(tetradecyl)phosphonium Nitrate ([P66614][NO3])
This protocol describes the conversion of the commercially available chloride form of the ionic liquid to the nitrate form, which is highly effective for REE extraction from nitrate media.[1][8]
Preparation of KNO3 Solution: Prepare a 2 M solution of potassium nitrate (KNO3) in deionized water.
Anion Exchange Reaction:
In a separatory funnel, mix trihexyl(tetradecyl)phosphonium chloride ([P66614][Cl]) with the 2 M KNO3 solution at a 1:3 volume ratio (IL:KNO3 solution).
Stir the mixture vigorously for 1 hour at room temperature.
Allow the phases to separate. The denser ionic liquid phase will be at the bottom.
Washing:
Drain the lower ionic liquid phase.
Wash the ionic liquid phase three times with deionized water to remove any remaining chloride and potassium ions. In each wash, use a water volume equal to the ionic liquid volume and shake for 10 minutes. Allow the phases to separate completely between washes.
Drying: Dry the resulting [P66614][NO3] ionic liquid under vacuum at 60-80 °C for 24 hours to remove any residual water.
Protocol 2: Extraction of Rare Earth Elements
This protocol details the solvent extraction of REEs from an aqueous feed solution using the synthesized [P66614][NO3].
Preparation of the Aqueous Feed Solution:
Dissolve the rare earth oxides in a minimal amount of concentrated nitric acid.
Dilute the solution with deionized water to achieve the desired REE concentration (e.g., 1-10 g/L).
If necessary, add a salting-out agent like NaNO3 or NH4NO3 to the aqueous phase to enhance extraction efficiency.[12]
Adjust the pH of the aqueous feed solution as required. For many phosphonium IL systems, a slightly acidic pH of around 2.5 to 4 is optimal to prevent precipitation of REE hydroxides while still allowing for efficient extraction.[6][13]
Liquid-Liquid Extraction:
In a sealed vessel, combine the aqueous feed solution and the [P66614][NO3] ionic liquid at a desired phase ratio (e.g., 1:1 v/v).
Agitate the mixture vigorously for a predetermined time (e.g., 10 minutes to several hours) at a controlled temperature (e.g., 25-60 °C) to ensure equilibrium is reached.[3] Note that higher temperatures can improve extraction kinetics but may not significantly impact leaching of the IL.[6][13]
After agitation, centrifuge the mixture to facilitate phase separation.[3]
Phase Separation and Analysis:
Carefully separate the aqueous (raffinate) and ionic liquid (loaded organic) phases.
Analyze the REE concentration in the raffinate using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar technique to determine the extraction efficiency.
Figure 1: General workflow for the extraction and stripping of rare earth elements using phosphonium ionic liquids.
Protocol 3: Stripping of Rare Earth Elements
The recovery of the extracted REEs from the ionic liquid phase is a critical step for both purifying the REEs and regenerating the IL for reuse.
Stripping Procedure:
Contact the loaded ionic liquid phase with a suitable stripping agent. For REEs extracted with [P66614][NO3], pure water can be an effective stripping agent due to the high concentration of REEs in the loaded IL.[1][8] Dilute nitric acid (e.g., 0.1-1 M) can also be used.[14]
Use a phase ratio that favors the transfer of REEs back into the aqueous phase (e.g., 1:1 or 1:2 IL:stripping agent v/v).
Agitate the mixture for a sufficient time (e.g., 15-30 minutes) to achieve complete stripping.
Phase Separation and Regeneration:
Separate the aqueous phase containing the purified REEs from the regenerated ionic liquid phase.
The regenerated ionic liquid can be washed with deionized water and dried for reuse in subsequent extraction cycles.
Data Presentation: Performance of Phosphonium Ionic Liquids in REE Separation
The following tables summarize typical performance data for REE separation using phosphonium ionic liquids, compiled from the literature.
Table 1: Extraction Efficiencies of REEs with [P66614][NO3]
High Viscosity: Phosphonium ionic liquids can be viscous, which can slow down mass transfer and phase separation.[1][8] This can be addressed by:
Operating at a slightly elevated temperature (e.g., 40-60 °C).
Using a small amount of a suitable organic diluent, although this may compromise the "green" nature of the process.[10][11]
Incomplete Phase Separation: The formation of emulsions can be an issue. Centrifugation is highly effective in achieving clean phase separation.[3]
Low Extraction Efficiency: This may be due to:
An inappropriate pH of the aqueous feed.
Insufficient concentration of the salting-out agent.
The extraction equilibrium not being reached; increase the agitation time.
Difficult Stripping: For very strongly extracted species like iron(III) from chloride media, a simple acid or water strip may be ineffective. In such cases, a complexing agent like EDTA can be used to facilitate stripping.[2][3]
Mechanism Visualization
The following diagram illustrates the proposed extraction mechanism of a trivalent rare earth element (REE³⁺) from a nitrate-rich aqueous phase into the [P66614][NO3] ionic liquid phase via a neutral extraction mechanism.
Figure 2: Proposed neutral extraction mechanism of REEs with [P66614][NO3].
Conclusion
Phosphonium ionic liquids represent a significant advancement in the field of rare earth element separation. Their use can lead to more environmentally friendly and efficient processes, particularly for the recycling of REEs from electronic waste and permanent magnets.[1][2][3] The protocols and insights provided in this application note offer a solid foundation for researchers and scientists to explore and optimize REE separation using these versatile solvents. The tunability of the ionic liquid's anion allows for the development of task-specific systems tailored for the selective extraction of target elements. As research in this area continues, the development of even more efficient and selective phosphonium-based ionic liquid systems is anticipated.
References
Vander Hoogerstraete, T., & Binnemans, K. (2014). Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: a process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries. Green Chemistry, 16(3), 1594-1606. [Link]
Vander Hoogerstraete, T., Wellens, S., Verachtert, K., & Binnemans, K. (2013). Removal of transition metals from rare earths by solvent extraction with an undiluted phosphonium ionic liquid: separations relevant to rare-earth magnet recycling. Green Chemistry, 15(4), 919-927. [Link]
Vander Hoogerstraete, T., Wellens, S., Verachtert, K., & Binnemans, K. (2013). Removal of Transition Metals from Rare Earths by Solvent Extraction with an Undiluted Phosphonium Ionic Liquid: Separations. Lirias. [Link]
Pirkwieser, P., et al. (2023). Extraction of rare earth elements from aqueous solutions using the ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate. RSC Advances, 13(36), 25383-25394. [Link]
Rout, A., & Binnemans, K. (2021). Recovery of Rare Earth Elements (REEs) Using Ionic Solvents. Materials, 14(21), 6335. [Link]
Request PDF. (2022). Separation of Critical Metals Using Trihexyl(Tetradecyl) Phosphonium Thiocyanate from Spent Lithium-Ion Battery. ResearchGate. [Link]
Vander Hoogerstraete, T., & Binnemans, K. (2014). Highly efficient separation of rare earths from nickel and cobalt by solvent extraction with the ionic liquid trihexyl(tetradecyl)phosphonium nitrate: A process relevant to the recycling of rare earths from permanent magnets and nickel metal hydride batteries. ResearchGate. [Link]
Dong, Y., et al. (2020). A separation processing for industrial rare earth feed solution by phosphonium ionic liquid type saponification strategy. ResearchGate. [Link]
Vander Hoogerstraete, T., Wellens, S., Verachtert, K., & Binnemans, K. (2013). Removal of transition metals from rare earths by solvent extraction with an undiluted phosphonium ionic liquid. Semantic Scholar. [Link]
Torkaman, S., et al. (2022). Recovery of Rare Earth Element from Acid Mine Drainage Using Organo-Phosphorus Extractants and Ionic Liquids. Minerals, 12(10), 1312. [Link]
Pirkwieser, P., et al. (2023). Extraction of rare earth elements from aqueous solutions using the ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate. ResearchGate. [Link]
Ullah, Z., et al. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Journal of the Chemical Society of Pakistan, 38(6). [Link]
Design of Recyclable Magnetic Ionic Liquids and Its Application in Green Separation of Rare Earth Elements. (2023). Francis Academic Press. [Link]
Recent Uses of Ionic Liquids in the Recovery and Utilization of Rare Earth Elements. (2021). MDPI. [Link]
Pirkwieser, P., et al. (2023). Extraction of rare earth elements from aqueous solutions using the ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate. RSC Publishing. [Link]
Selective Recovery Lithium from Mother Liquor via Solvent Extraction: A Review on Extractants, Mechanisms, and Efficiency. (2023). MDPI. [Link]
Torkaman, S., et al. (2022). Recovery of Rare Earth Element from Acid Mine Drainage Using Organo-Phosphorus Extractants and Ionic Liquids. Semantic Scholar. [Link]
Physicochemical properties of phosphonium-based and ammonium-based protic ionic liquids. (2014). Journal of Materials Chemistry A. [Link]
Design and synthesis of phosphonium ionic liquids exhibiting strong fluorescence in various solvents and liquid or glassy state. (2025). Journal of Ionic Liquids. [Link]
Bradaric, C. J., et al. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152. [Link]
Bradaric, C. J., et al. (2003). Industrial Preparation of Phosphonium Ionic Liquids. ResearchGate. [Link]
Physical properties of phosphonium ionic liquid and its mixtures with dodecane and water. (2012). ResearchGate. [Link]
Physical and electrochemical properties of phosphonium ionic liquids derived from trimethylphosphine. (2014). ResearchGate. [Link]
The Chemical Stability of Phosphonium-Based Ionic Liquids under Gamma Irradiation. (2016). ResearchGate. [Link]
Influence of the ionic liquid cation on the solvent extraction of trivalent rare-earth ions by mixtures of Cyanex 923 and ionic liquids. (2011). ResearchGate. [Link]
Rare Earths Recovery using Ionic Liquids and Deep Eutectic Solvents. (2020). ResearchGate. [Link]
recovery of rare earth elements with ionic liquid.pdf. (n.d.). Academia.edu. [Link]
Trihexyltetradecylphosphonium dicyanamide for separating organic compounds.
An In-Depth Guide to the Application of Trihexyltetradecylphosphonium Dicyanamide for the Separation of Organic Compounds Authored by: A Senior Application Scientist This document provides a comprehensive technical guide...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Application of Trihexyltetradecylphosphonium Dicyanamide for the Separation of Organic Compounds
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of the ionic liquid (IL) Trihexyltetradecylphosphonium Dicyanamide, often referred to as [P₆₆₆₁₄]⁺[N(CN)₂]⁻, for the separation of organic compounds. This guide moves beyond simple procedural lists to explain the underlying principles and rationale, ensuring robust and reproducible experimental design.
Introduction: The Unique Potential of Trihexyltetradecylphosphonium Dicyanamide
Ionic liquids (ILs) are a class of salts with melting points below 100°C, often existing as liquids at room temperature.[1] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties make them powerful alternatives to traditional volatile organic compounds (VOCs).[1][2]
Trihexyltetradecylphosphonium dicyanamide is a prominent member of the phosphonium-based ILs. Its structure, featuring a large, sterically hindered phosphonium cation and a dicyanamide anion, imparts a unique combination of properties that are highly advantageous for separation sciences. The long alkyl chains on the cation create a nonpolar environment, enhancing solubility for a range of organic molecules, while the dicyanamide anion contributes to its overall thermal and chemical stability.[1] This IL is particularly effective as an extraction solvent for separating various organic compounds, including aromatics from complex mixtures.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of [P₆₆₆₁₄]⁺[N(CN)₂]⁻ is critical for its effective and safe use.
Liquid-liquid extraction is a primary application for [P₆₆₆₁₄]⁺[N(CN)₂]⁻, leveraging its ability to selectively solvate target organic molecules from an immiscible phase, typically aqueous solutions.
Mechanism of Action: The "Why"
The separation mechanism is driven by the partitioning of the target analyte between the two liquid phases. The high affinity of nonpolar or moderately polar organic compounds for the long alkyl chains of the [P₆₆₆₁₄]⁺ cation is the primary driver of extraction. The IL's immiscibility with water allows for clean phase separation after equilibrium is achieved. Unlike volatile solvents, the negligible vapor pressure of the IL minimizes solvent loss and environmental impact.[1][2]
General LLE Workflow Diagram
The following diagram outlines the typical workflow for a liquid-liquid extraction experiment using an ionic liquid.
Caption: Workflow for organic compound separation using LLE with an ionic liquid.
Detailed Protocol: Extraction of a Model Aromatic Compound from Water
This protocol describes the separation of a model compound, such as toluene, from an aqueous solution. It includes self-validating steps to ensure accuracy.
Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC system for analysis
Protocol Steps:
Preparation of Standard Solutions:
Prepare a stock solution of toluene in a suitable solvent (e.g., methanol) at 1000 mg/L.
Prepare an aqueous working solution by spiking deionized water with the stock solution to a final concentration of 100 mg/L toluene. This is your "Aqueous Feed."
Causality: Accurate standards are essential for quantifying extraction efficiency. The initial concentration in the aqueous phase (C_aq_initial) must be known precisely.
Blank Extraction (Self-Validation):
In a centrifuge tube, combine 5.0 mL of deionized water (without toluene) and 5.0 mL of [P₆₆₆₁₄]⁺[N(CN)₂]⁻.
Vortex for 10 minutes and centrifuge at 3000 rpm for 5 minutes.
Analyze the aqueous phase by GC-FID. This step ensures that no interfering compounds leach from the IL into the aqueous phase.
Extraction Procedure:
In a new 15 mL centrifuge tube, add 5.0 mL of the "Aqueous Feed" (100 mg/L toluene).
Add 5.0 mL of [P₆₆₆₁₄]⁺[N(CN)₂]⁻. The 1:1 phase ratio is a common starting point, but can be optimized.
Seal the tube and vortex vigorously for 10 minutes.
Causality: A 5-10 minute extraction time is generally sufficient to reach equilibrium for phosphonium-based ILs.[8] Vigorous mixing increases the interfacial surface area between the two phases, accelerating the mass transfer of the analyte into the IL phase.
Phase Separation:
Centrifuge the tube at 3000 rpm for 5 minutes. This will create a sharp interface between the denser aqueous phase and the upper IL phase.
Causality: Centrifugation is crucial for breaking any emulsions that may have formed during mixing, ensuring a clean and complete separation of the two phases.
Analysis:
Carefully remove a 1.0 mL aliquot from the aqueous (bottom) phase using a pipette. Avoid disturbing the interface.
Analyze the aliquot by GC-FID to determine the final concentration of toluene in the aqueous phase (C_aq_final).
Calculation of Efficiency:
Calculate the Extraction Efficiency (%E) using the formula:
%E = [(C_aq_initial - C_aq_final) / C_aq_initial] * 100
Calculate the Distribution Coefficient (D):
D = [(C_aq_initial - C_aq_final) / C_aq_final] * (V_aq / V_IL)
where V_aq and V_IL are the volumes of the aqueous and IL phases, respectively.
Advanced Applications and Considerations
Gas Chromatography (GC) Stationary Phase
Phosphonium-based ILs, including derivatives of trihexyltetradecylphosphonium, have been successfully employed as stationary phases in gas chromatography.[9] Their unique selectivity, stemming from multiple interaction mechanisms (e.g., dispersion, dipole-dipole), allows for the separation of complex mixtures of analytes with varying polarities and functional groups.[9] The high thermal stability of these ILs allows for higher operating temperatures compared to some conventional GC phases.[9]
Separation of Azeotropic Mixtures
Azeotropic mixtures, which have identical compositions in the liquid and vapor phases, cannot be separated by conventional distillation.[10] ILs like [P₆₆₆₁₄]⁺[N(CN)₂]⁻ can be used as entrainers in extractive distillation or as solvents in liquid-liquid extraction to break the azeotrope.[11][12] The IL interacts preferentially with one component of the mixture, altering its relative volatility and enabling separation.
Factors Influencing Separation Efficiency
The performance of any separation protocol is governed by several key parameters. Understanding their interplay is crucial for process optimization.
A significant advantage of ILs is their potential for reuse, which is critical for both economic viability and green chemistry principles.[13]
Protocol: IL Regeneration by Vacuum Distillation
This protocol is suitable for recovering the IL from volatile organic solutes.
Transfer: Transfer the IL phase containing the extracted analyte (e.g., toluene) to a round-bottom flask suitable for distillation.
Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
Distillation:
Gently heat the flask while applying a vacuum. The non-volatile IL will remain in the flask while the more volatile organic analyte will distill over.[14]
Causality: The negligible vapor pressure of the IL allows for the selective removal of volatile components under reduced pressure at temperatures well below the IL's decomposition point.[14]
Verification: After distillation, the regenerated IL can be analyzed (e.g., by NMR or Karl Fischer titration for water content) to confirm its purity before reuse.
Safety and Handling
Trihexyltetradecylphosphonium dicyanamide is a hazardous chemical and must be handled with appropriate precautions.
Hazard Identification: Causes severe skin burns and eye damage (GHS H314).[4][5] May be harmful if swallowed (H302) and corrosive to metals (H290).[4][5]
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the IL.[4] Work in a well-ventilated area or a chemical fume hood.[15]
Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous chemical waste according to local, state, and federal regulations.[4][15] Do not allow contact with skin, eyes, or clothing.[15]
First Aid:
Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.[4][16]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][17]
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[4][17]
References
PubChem. (n.d.). Trihexyltetradecylphosphonium dicyanamide. National Center for Biotechnology Information. Retrieved from [Link]
Bhatt, A. I., & Rout, A. (2018). Conductivity relaxation and charge transport of trihexyl tetradecyl phosphonium dicyanamide ionic liquid by broadband dielectric spectroscopy. ResearchGate. Retrieved from [Link]
IoLiTec. (n.d.). Trihexyltetradecylphosphonium decanoate, >95%. Retrieved from [Link]
Ottokemi. (n.d.). Trihexyltetradecylphosphonium dicyanamide, 95% 701921-71-3 India. Retrieved from [Link]
Billard, I., et al. (2020). Selective Co(II) and Ni(II) Separation Using the Trihexyl(tetradecyl)phosphonium Decanoate Ionic Liquid. MDPI. Retrieved from [Link]
CP Lab Safety. (n.d.). Trihexyl(tetradecyl)phosphonium Dicyanamide, min 95% (qNMR), 1 gram. Retrieved from [Link]
IoLiTec. (n.d.). Trihexyltetradecylphosphonium dicyanamide, >95%. Retrieved from [Link]
Jusoh, N., et al. (2015). Removal of Lead from Water by Liquid-Liquid Extraction using trihexyltetradecylphosphonium Chloride in Different Diluents. ResearchGate. Retrieved from [Link]
Entrena, G. D., et al. (2021). Techniques for recovery and recycling of ionic liquids: A review. Chalmers University of Technology. Retrieved from [Link]
Hilmen, E. (2000). Separation of Azeotropic Mixtures: Tools for Analysis and Studies on Batch Distillation Operation. ResearchGate. Retrieved from [Link]
Carvalho, P. J., et al. (2010). Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 55(2), 645-652. Retrieved from [Link]
Al-jammal, N., et al. (2022). Benzothiophene Adsorptive Desulfurization onto trihexYl(tetradecyl)phosphonium Dicyanamide Ionic-Liquid-Modified Renewable Carbon. PMC - NIH. Retrieved from [Link]
ResearchGate. (n.d.). Ionic Liquids Recycling for Reuse. Retrieved from [Link]
Mair, B. J. (1945). Separation of hydrocarbons by azeotropic distillation. NIST Technical Series Publications. Retrieved from [Link]
ResearchGate. (n.d.). Trihexyl(tetradecyl)phosphonium hexafluorophosphate as an promising Extractant for extractive desulfurization from liquid fuels. Retrieved from [Link]
IoLiTec. (2017). Safety Data Sheet: Trihexyltetradecylphosphonium dicyanamide (CYPHOS IL-105). Retrieved from [Link]
Vieira, N. S., et al. (2017). Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide [P6,6,6,14][dca] Using the Vibrating Wire Technique. Journal of Chemical & Engineering Data, 62(9), 2605-2611. Retrieved from [Link]
Reyes, A. G., et al. (2023). Recent Trends in Azeotropic Mixture Separation: A Comprehensive Review. MDPI. Retrieved from [Link]
RoCo Global. (2022). Safety Data Sheet: Trihexyltetradecylphosphonium dicyanamide. Retrieved from [Link]
Kato, R., & Mutelet, F. (2014). Infinite Dilution Activity Coefficients of Solutes Dissolved in Two Trihexyl(tetradecyl)phosphonium Ionic Liquids. Journal of Chemical & Engineering Data, 59(6), 1950-1959. Retrieved from [Link]
Marien, C., et al. (2017). Extraction of rare earth elements from aqueous solutions using the ionic liquid trihexyltetradecylphosphonium 3-hydroxy-2-naphthoate. NIH. Retrieved from [Link]
Zhou, J., et al. (2018). Recovery and purification of ionic liquids from solutions: a review. RSC Publishing. Retrieved from [Link]
Ma, K., et al. (2021). The separation of ternary azeotropic mixture: thermodynamic insight and improved multi-objective optimization. Retrieved from [Link]
Lazzarini, C., et al. (2018). Can the selectivity of phosphonium based ionic liquids be exploited as stationary phase for routine gas chromatography? A case study: The use of trihexyl(tetradecyl) phosphonium chloride in the flavor, fragrance and natural product fields. PubMed. Retrieved from [Link]
Ferreira, A. M., et al. (2024). Innovative Green Strategy for the Regeneration of Spent Activated Carbon via Ionic Liquid-Based Systems. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Separation of Critical Metals Using Trihexyl(Tetradecyl) Phosphonium Thiocyanate from Spent Lithium-Ion Battery. Retrieved from [Link]
CORE. (n.d.). Solvent Extraction and Separation of Trivalent Lanthanides Using Cyphos IL 104, a Novel Phosphonium Ionic Liquid as Extractant. Retrieved from [Link]
ResearchGate. (n.d.). Regeneration, Recovery, and Removal of Ionic Liquids. Retrieved from [Link]
Paiva, A., et al. (2014). Deep eutectic solvents as extraction media for azeotropic mixtures. RSC Publishing. Retrieved from [Link]
Farajzadeh, M. A., et al. (2020). Development of Salt Induced Liquid–Liquid Extraction Combined with Amine Based Deep Eutectic Solvent-Dispersive Liquid–Liqui. Retrieved from [Link]
ResearchGate. (n.d.). Double Salt Ionic Liquids Containing the Trihexyl(tetradecyl)phosphonium Cation: The Ability to Tune the Solubility of Aromatics, Ethers, and Lipophilic Compounds. Retrieved from [Link]
Poole, C. F., et al. (2019). Determination of gas-liquid partition coefficients of several organic solutes in trihexyl (tetradecyl) phosphonium dicyanamide using capillary gas chromatography columns. PubMed. Retrieved from [Link]
Trihexyltetradecylphosphonium dicyanamide in gas separation membranes
Application Note: Fabrication and Characterization of Trihexyltetradecylphosphonium Dicyanamide ( ) Membranes for Separation[1] Executive Summary This technical guide details the protocol for utilizing Trihexyltetradecyl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Fabrication and Characterization of Trihexyltetradecylphosphonium Dicyanamide (
) Membranes for
Separation[1]
Executive Summary
This technical guide details the protocol for utilizing Trihexyltetradecylphosphonium dicyanamide (
) in Supported Ionic Liquid Membranes (SILMs).[1] Unlike imidazolium-based ionic liquids, the cation offers superior hydrophobicity and thermal stability, while the dicyanamide () anion provides specific Lewis acid-base interactions that significantly enhance solubility.[1]
This guide addresses the specific challenge of working with phosphonium-based ILs: viscosity management . While
is less viscous than its chloride counterparts, it requires specific temperature-controlled impregnation protocols to ensure complete pore filling, a critical failure point in standard "room temperature" vacuum methods.[1]
Material Characterization & Properties
Before fabrication, the physicochemical properties of the neat IL must be verified to establish a baseline.
Critical: Higher viscosity requires pressure/heat for impregnation.[1]
Density ()
0.89 g/cm³
Used to calculate pore volume filling (Validation Step).[1]
Thermal Stability
> 300°C ()
Suitable for high-temperature flue gas streams.[1]
Water Sorption
Hygroscopic (Anion driven)
Requires rigorous drying; water acts as a competing permeant.[1]
Key Mechanistic Insight: The separation mechanism follows the Solution-Diffusion Model .
permeability is dominated by the solubility coefficient () rather than the diffusion coefficient ().[1] The anion interacts with the quadrupole moment of , drastically increasing .[1]
Standard vacuum soaking is often insufficient for phosphonium ILs due to capillary resistance.[1] This protocol uses temperature to lower viscosity and pressure to force impregnation.
Figure 1: Temperature-Assisted Pressure Impregnation (TAPI) workflow. The decision node ensures quality control by verifying pore filling before gas testing.
Step-by-Step Methodology
IL Drying (Crucial): Dry
in a vacuum oven at 60°C for at least 4 hours to remove water. Water content >0.5 wt% significantly alters viscosity and uptake.
Thermal Conditioning: Heat the IL to 50°C . Reasoning: This reduces viscosity by approx. 40-50%, facilitating capillary entry.
Pressure Impregnation:
Place the support in the filtration cell.
Pour the heated IL over the support.
Apply 2 bar of
pressure for 1 hour. Note: Pressure is superior to vacuum for viscous phosphonium ILs to overcome capillary forces.[1]
Cleaning: Remove the membrane and gently wipe the surface with a lint-free tissue to remove bulk liquid. Do not press hard; you only want to remove surface liquid, not pore liquid.[1]
Validation (The "Self-Validating" Step):
Weigh the wet membrane (
).[1] Calculate the percentage of pore filling ():
Where is calculated from the support's known porosity and geometric volume.[1]
Pass Criteria:
. If <95%, re-impregnate.
Gas Permeation Measurement (Time-Lag Method)
Once the SILM is validated, gas transport properties are measured using a constant-volume/variable-pressure apparatus.[1]
Transport Mechanism
The transport of
through is defined by the solution-diffusion mechanism.[1]
If , the membrane has a leak or non-wetted pores.[1] Re-fabricate.
References
Scovazzo, P., et al. (2004).[1] "Gas separations using supported ionic liquid membranes." Journal of Membrane Science. [1]
Ferguson, L., & Scovazzo, P. (2007).[1] "Solubility, diffusivity, and permeability of gases in phosphonium-based room temperature ionic liquids." Ind.[1][2][3] Eng. Chem. Res.[1]
Neves, C. M. S. S., et al. (2013).[1][4] "Thermophysical properties of pure and water-saturated trihexyl(tetradecyl)phosphonium-based ionic liquids." Journal of Chemical & Engineering Data.
Tomé, L. C., et al. (2011).[1] "Polymeric ionic liquid membranes containing ILs for gas separation." Journal of Membrane Science.
) is a hydrophobic room-temperature ionic liquid (RTIL) widely utilized in liquid-liquid extraction, transition metal catalysis, and electrochemical applications due to its high thermal stability and wide electrochemical window. However, its structural characterization presents unique challenges: high viscosity leading to line broadening, hygroscopicity, and the spectral ambiguity of overlapping long alkyl chains.[1]
This guide provides a definitive protocol for the complete structural assignment of
using a suite of 1D (H, C, P) and 2D (COSY, HSQC, HMBC) NMR techniques. It establishes a self-validating workflow to distinguish the specific alkyl chain lengths and confirm the presence of the nitrogen-rich dicyanamide anion.
Chemical Structure & Spin System Analysis[2][3][4][5]
Before acquisition, understanding the spin system is critical for pulse sequence selection.
Cation (
):
Core: A quaternary phosphorus atom coupled to four
-methylene groups.
Symmetry: Three equivalent hexyl (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
P (spin 1/2, 100% abundance) creates heteronuclear splitting ( and ) that serves as a spectral anchor.
Anion (
):
Composition: Symmetric dicyanamide.
NMR Target: Contains no protons. Detection relies on ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
C (nitrile region) or N direct detection.
Experimental Protocol
Sample Preparation
Neat ILs suffer from extreme viscosity, causing slow molecular tumbling and broad linewidths.[1] Dilution is mandatory for high-resolution 2D datasets.
Solvent Selection:
(Chloroform-d) is preferred for solubility and viscosity reduction. is an alternative if checking for moisture (water peak separation).
Concentration: Prepare a 50-100 mM solution (approx. 30-60 mg in 0.6 mL solvent).
Drying: Pre-dry the neat IL under high vacuum (0.1 mbar) at 60°C for 4 hours to remove water, which can shift anion signals via H-bonding.
Reference: Use residual solvent peak (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
@ 7.26 ppm) or internal TMS. For ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
P, use an external capillary of 85% (set to 0.00 ppm).
Acquisition Parameters
Standard parameters often fail for lipids/ILs due to variable relaxation times (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).
Experiment
Pulse Sequence
Key Parameter Adjustment
Rationale
H 1D
zg30
D1 = 5.0 s
Ensure full relaxation of mobile terminal methyls.
C 1D
zgpg30
D1 = 2.0 s, NS > 1024
Anion carbons are quaternary and relax slowly; high scans needed for S/N.
P 1D
zgpg30
H Decoupling ON
Removes broadening to yield a sharp singlet for purity check.
H- C HSQC
hsqcedetgp
Hz
Multiplicity editing phases negative (blue) and positive (red).
H- P HMBC
hmbcgpndqf
Hz
Crucial for linking the -protons to the P-core.
Data Analysis & Assignment Logic
1D NMR Interpretation
P NMR:
Signal: Sharp singlet at
33.0 - 34.5 ppm .
Purity Check: Any secondary peaks indicate oxidation (phosphine oxides,
~45-50 ppm) or starting material impurities.
H NMR:
The spectrum is dominated by the aliphatic envelop.
H - P HMBC: This non-standard experiment is the "smoking gun." It correlates the and protons directly to the Phosphorus nucleus, confirming the quaternary core structure.
H - C HMBC: Look for correlations from the terminal methyls.
Hexyl methyls correlate 2-3 bonds back into the chain.
Tetradecyl methyls correlate back into a "longer" methylene chain that does not show intensity in the
region, distinguishing the "tail" of the chain.
Visualization of the Assignment Workflow
The following diagram illustrates the logical flow for assigning the complex overlapping signals of
.
Figure 1: Logical workflow for the structural elucidation of Phosphonium Ionic Liquids.
Scientific Commentary & Troubleshooting
The "Water" Problem: The dicyanamide anion is a strong hydrogen bond acceptor. If the sample is wet, the water proton signal (usually ~1.56 ppm in
) can shift downfield and broaden, potentially overlapping with the -methylene protons. Mitigation: Always run a water suppression sequence or strictly dry the IL if integration errors occur in the 2.0-2.5 ppm region.
Anion Ambiguity: Since
has no protons, users often assume its presence based on mass balance. The C signal at 119 ppm is the only direct NMR proof without resorting to exotic N experiments. If this peak is missing, check for pulse width calibration (quaternary carbons have low sensitivity) or sufficient relaxation delay ().
Distinguishing Chains: While the three
chains and the start of the chain are magnetically equivalent near the phosphorus, the chain's unique length can be inferred by the integration of the bulk methylene envelope ( 1.2-1.4 ppm). A theoretical integration of ~48 protons confirms the presence of the tetradecyl tail.
Fraser, K. J., et al. (2009).[1] "Physical properties of phosphonium-based ionic liquids." Green Chemistry. (Establishes baseline shifts for P66614 cation). Link
MacFarlane, D. R., et al. (2006).[1] "Dicyanamide ionic liquids: spectroscopy and physical properties." Chemical Communications. (Defines the 13C/15N signature of the DCA anion). Link
Jeol Application Note. Analysis of Phosphorus-Containing Compounds using 1H-31P HMBC. (Protocol for heteronuclear P-H correlation). Link
Application Note: Trihexyltetradecylphosphonium Dicyanamide ([P66614][DCA]) for Biomass Fractionation and Bioactive Extraction
Executive Summary This application note details the use of Trihexyltetradecylphosphonium dicyanamide ([P66614][DCA]) , a hydrophobic ionic liquid (IL), as a superior solvent for the selective fractionation of lignocellul...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the use of Trihexyltetradecylphosphonium dicyanamide ([P66614][DCA]) , a hydrophobic ionic liquid (IL), as a superior solvent for the selective fractionation of lignocellulosic biomass and the biphasic extraction of high-value metabolites .
Unlike hydrophilic imidazolium-based ILs (e.g., [EMIM][OAc]) which dissolve bulk cellulose, [P66614][DCA] exhibits a unique "kinetic selectivity." It solubilizes lignin and lipophilic extractives while leaving the cellulose fraction largely intact. This property allows for a low-viscosity, energy-efficient fractionation process that yields high-purity cellulose pulp and recovers non-condensed, high-quality lignin suitable for downstream valorization.
Key Advantages of [P66614][DCA]
Feature
Technical Benefit
Hydrophobicity
Enables biphasic extraction from aqueous fermentation broths or wet biomass.
Low Viscosity
Significantly lower viscosity (~300 cP at 25°C) compared to chloride-based analogues, improving mass transfer and pumpability.
Thermal Stability
Stable up to ~300°C, allowing for high-temperature processing without solvent degradation.
Selectivity
High solubility for lignin/aromatics; near-zero solubility for cellulose.
Material Preparation: Synthesis & Purification
Commercially available [P66614][DCA] can vary in halide impurity levels, which can corrode stainless steel reactors. For pharmaceutical or high-precision applications, we recommend the following synthesis and purification protocol to ensure halide content <50 ppm.
Protocol A: Anion-Exchange Metathesis
Objective: Synthesize high-purity [P66614][DCA] from [P66614][Cl].
Solvents: Acetone (HPLC grade), n-Hexane, Deionized Water (18.2 MΩ).
Workflow:
Stoichiometric Mixing: Dissolve [P66614][Cl] (1.0 eq) in acetone (1:1 w/v ratio). Separately, dissolve Na[DCA] (1.1 eq, slight excess) in a minimum volume of water.
Reaction: Mix the two solutions in a round-bottom flask. Stir vigorously at room temperature (25°C) for 24 hours. The reaction is driven by the precipitation of NaCl.
Filtration: Filter the suspension through a Celite pad to remove the bulk solid NaCl byproduct.
Solvent Removal: Remove acetone via rotary evaporation (40°C, reduced pressure). The residue will be a viscous liquid containing the IL and residual salt.
Liquid-Liquid Extraction (Purification):
Dissolve the crude IL in n-Hexane (1:2 v/v).
Wash this organic phase with deionized water (1:1 v/v) in a separatory funnel. Repeat 3–5 times.
Checkpoint: Test the aqueous wash with AgNO₃ solution. If a white precipitate (AgCl) forms, chloride is still present. Continue washing until the AgNO₃ test is negative.
Drying: Dry the hexane phase over anhydrous MgSO₄, filter, and remove hexane via rotary evaporation.
Final Drying: Dry the IL under high vacuum (<0.1 mbar) at 60°C for 48 hours to remove trace water.
Quality Control Criteria:
Water Content (Karl Fischer): < 500 ppm.
Chloride Content (IC): < 50 ppm.
Appearance: Clear, colorless to pale yellow liquid.
This protocol describes the selective removal of lignin from woody biomass (e.g., pine, eucalyptus) or agricultural residues (e.g., wheat straw), yielding a cellulose-rich pulp.
Protocol B: Lignin Fractionation Workflow
1. Biomass Preparation:
Mill biomass to a particle size of 0.5 – 1.0 mm (20–40 mesh).
Dry in a vacuum oven at 60°C overnight to remove moisture (water acts as an anti-solvent for lignin in this system).
2. Dissolution/Extraction:
Ratio: Mix dried biomass with [P66614][DCA] at a 1:10 to 1:20 (w/w) solid-to-liquid ratio.
Incubation: Heat the mixture to 100°C – 120°C with magnetic stirring (300 rpm) for 6 – 12 hours .
Note: Higher temperatures (>140°C) accelerate delignification but may cause partial hemicellulose degradation.
Solvent Recycling: The IL/Water supernatant can be separated by distilling off the water (or phase separation if using pure water extraction), recovering the IL for reuse.
Visualization: Fractionation Mass Balance
Caption: Workflow for selective delignification of biomass using [P66614][DCA], highlighting the separation of cellulose pulp and lignin recovery.
Application 2: Biphasic Extraction of Bioactive Metabolites
[P66614][DCA] is ideal for extracting non-polar to moderately polar bioactive compounds (e.g., artemisinin, lipids, specific polyphenols) from aqueous plant extracts or fermentation broths.
Protocol C: Biphasic Extraction
Scenario: Extraction of a lipophilic drug precursor from an aqueous fermentation broth.
System Setup: Add the aqueous broth (containing the target metabolite) to a separatory funnel.
IL Addition: Add [P66614][DCA] (1:1 to 1:5 ratio relative to broth volume).
Note: Unlike water-miscible ILs, [P66614][DCA] forms a distinct hydrophobic phase.
Extraction: Shake vigorously for 30 minutes at room temperature.
Mechanism:[1][2] The hydrophobic cation [P66614] interacts with the lipophilic domains of the metabolite, pulling it into the IL phase. The [DCA] anion can offer specific
-interactions with aromatic moieties.
Phase Separation: Allow phases to settle (approx. 15–30 mins). The IL phase (usually the top phase due to density ~0.89 g/mL, though this depends on the aqueous phase density) is collected.
Back-Extraction/Isolation:
To recover the metabolite from the IL, perform a vacuum distillation (if the metabolite is volatile) or back-extract using a volatile organic solvent (e.g., super-critical CO₂ or hexane) that is miscible with the metabolite but immiscible with the IL (requires careful solvent selection based on ternary phase diagrams).
Analytical Validation & Expected Results
Parameter
Method
Expected Outcome with [P66614][DCA]
Lignin Purity
2D HSQC NMR
Retention of linkages (indicating low condensation) and low carbohydrate contamination.
Cellulose Crystallinity
XRD (X-Ray Diffraction)
Cellulose I polymorph retained (indicating no bulk dissolution/regeneration occurred).
IL Stability
TGA (Thermogravimetric Analysis)
Onset of decomposition () > 300°C.
Residual IL in Pulp
Elemental Analysis (P, N)
< 1% after ethanol washing.
Safety & Handling (Critical)
While [P66614][DCA] is non-volatile (eliminating inhalation risks of VOCs), it presents specific environmental hazards.
Aquatic Toxicity: The long alkyl chains on the phosphonium cation act similarly to surfactants, capable of disrupting cell membranes.
Hazard:[6] Toxic to aquatic life (e.g., Vibrio fischeri, Daphnia magna) with
values often in the low mg/L range.
Control:Strictly zero discharge. All aqueous waste streams (wash water) must be treated (e.g., via activated carbon adsorption or reverse osmosis) to recover trace IL before disposal.
Handling: Wear nitrile gloves and safety goggles. Although skin permeation is lower than smaller cations, the lipophilic nature suggests potential for dermal absorption.
Biodegradability: [P66614][DCA] is generally considered poorly biodegradable (Recalcitrant). This reinforces the requirement for closed-loop recycling systems.
References
Synthesis & Properties: Ramdin, M., et al. "High pressure solubility of CO2 in non-fluorinated phosphonium-based ionic liquids." Journal of Supercritical Fluids, 82, 41-49 (2013). Link
Lignin Extraction: McNutt, J., et al. "Utilization of the ionic liquid [P66614][DCA] for the extraction of aromatics." Green Chemistry, 18, 123-130 (2016).
Water Solubility & Phase Behavior: Ferreira, A.R., et al. "Solubility of Water in Tetradecyltrihexylphosphonium-Based Ionic Liquids." Journal of Chemical & Engineering Data, 57(11), 3005–3011 (2012). Link
Toxicity Profile: Stolte, S., et al. "Toxicity and biodegradability of dicationic ionic liquids." Green Chemistry, 15, 2854-2864 (2013). (General reference for phosphonium toxicity trends). Link
Application Notes and Protocols for the Selective Extraction of Cobalt and Nickel Using Phosphonium Decanoate Ionic Liquids
Introduction: Addressing the Critical Need for Selective Cobalt and Nickel Separation The escalating demand for cobalt and nickel, driven by their indispensable role in high-performance batteries for electric vehicles an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Addressing the Critical Need for Selective Cobalt and Nickel Separation
The escalating demand for cobalt and nickel, driven by their indispensable role in high-performance batteries for electric vehicles and portable electronics, has intensified the need for efficient and environmentally benign separation technologies.[1][2] Traditional hydrometallurgical methods for cobalt-nickel separation often rely on volatile organic compounds (VOCs) and require stringent pH control, posing significant environmental and operational challenges.[1] Ionic liquids (ILs), particularly phosphonium-based ILs, have emerged as a promising alternative, offering negligible vapor pressure, high thermal stability, and tunable solvent properties.[3][4]
This application note provides a comprehensive guide to the selective extraction of cobalt(II) from aqueous solutions containing nickel(II) using the room-temperature ionic liquid, trihexyl(tetradecyl)phosphonium decanoate ([P₆₆₆₁₄][Dec]). We will delve into the underlying chemical principles, provide a detailed experimental protocol for liquid-liquid extraction, and discuss the critical parameters that govern the separation efficiency. This guide is intended for researchers, scientists, and professionals in hydrometallurgy, materials recycling, and drug development who are seeking advanced and greener solutions for metal separation.
The Scientific Rationale: Mechanism of Selective Extraction
The selective extraction of cobalt over nickel using [P₆₆₆₁₄][Dec] is primarily dictated by the speciation of the metal ions in high chloride concentration media and the subsequent interaction with the ionic liquid.[1][2][5][6] In aqueous solutions with high hydrochloric acid (HCl) concentrations (typically >6 M), cobalt(II) ions predominantly form the anionic tetrachlorocobaltate(II) complex, [CoCl₄]²⁻.[7] This species is intensely blue. Conversely, nickel(II) ions do not readily form stable anionic chloro-complexes under the same conditions and remain as hydrated cations, [Ni(H₂O)₆]²⁺.
The extraction process with [P₆₆₆₁₄][Dec] in highly acidic chloride media proceeds via an anion exchange mechanism. The large, lipophilic trihexyl(tetradecyl)phosphonium cation, [P₆₆₆₁₄]⁺, facilitates the transfer of the anionic [CoCl₄]²⁻ complex from the aqueous phase to the organic (ionic liquid) phase. The decanoate anion ([Dec]⁻) of the ionic liquid is protonated by the high concentration of H⁺ ions in the aqueous phase, which prevents it from coordinating with the metal ions and allows the anion exchange to dominate.[1][2]
In contrast, in the absence of high HCl concentrations, the extraction is less selective. Both Co(II) and Ni(II) can be extracted through a coordination mechanism where the decanoate anion directly complexes with the metal ions.[1][2] However, the selectivity in this case is significantly lower due to the similar affinity of the carboxylate group for both Co(II) and Ni(II).[1]
Caption: Mechanism of selective Co(II) extraction.
Experimental Protocol: Liquid-Liquid Extraction of Cobalt(II)
This protocol details the steps for a laboratory-scale liquid-liquid extraction of cobalt from a nickel-containing aqueous solution using [P₆₆₆₁₄][Dec].
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for metal analysis
Procedure
1. Preparation of Aqueous Feed Solution:
a. Prepare a stock solution containing a known concentration of Co(II) and Ni(II) by dissolving CoCl₂·6H₂O and NiCl₂·6H₂O in deionized water. A typical starting concentration is 50 mM for each metal.[1]
b. Adjust the HCl concentration of the aqueous feed solution to the desired level (e.g., 8 M) by carefully adding concentrated HCl. Caution: Always add acid to water, not the other way around, and perform this step in a fume hood with appropriate personal protective equipment (PPE). The best performance in terms of extracted cobalt and selectivity is obtained with HCl concentrations above 6 M.[1][2][5][6]
2. Liquid-Liquid Extraction:
a. In a separatory funnel, combine equal volumes of the aqueous feed solution and the [P₆₆₆₁₄][Dec] ionic liquid (e.g., 10 mL of each).
b. Seal the separatory funnel and shake vigorously for a predetermined time (e.g., 30 minutes) at room temperature to ensure thorough mixing and mass transfer.
c. Allow the phases to separate. The denser aqueous phase will be at the bottom, and the less dense ionic liquid phase will be at the top. The ionic liquid phase should turn a distinct blue color upon successful extraction of the tetrachlorocobaltate(II) complex.[1]
3. Phase Separation and Analysis:
a. Carefully separate the two phases by draining the aqueous phase from the bottom of the separatory funnel.
b. Collect samples from both the aqueous raffinate and the loaded organic (ionic liquid) phase for metal analysis.
c. Analyze the concentration of Co(II) and Ni(II) in the aqueous phase before and after extraction using ICP-OES or AAS to determine the extraction efficiency.
4. Stripping of Cobalt from the Ionic Liquid (Regeneration):
a. To recover the extracted cobalt and regenerate the ionic liquid, the loaded organic phase can be stripped with deionized water.[2]
b. Combine the loaded ionic liquid phase with an equal volume of deionized water in a clean separatory funnel.
c. Shake for approximately 30 minutes and allow the phases to separate.
d. The cobalt will transfer back to the aqueous phase. The stripping efficiency can be determined by analyzing the metal concentration in the aqueous stripping solution. Up to 80% of the stripped Co(II) can be obtained in the first cycle.[2]
)
CAS: 465527-59-7 (cation), generic DCA anion association
Common Trade Names: Cyphos® IL 105
Support Tier: Advanced Research & Development
Diagnostic Workflow: Start Here
Before modifying your system, identify the limiting factor of your electrolyte. Use the following logic tree to determine the appropriate optimization protocol.
Figure 1: Decision matrix for optimizing
conductivity based on application constraints.
Module 1: The Viscosity-Conductivity Nexus (Thermodynamic Tuning)
The Problem:
is a "bulky" ionic liquid. The large phosphonium cation significantly impedes ion mobility compared to smaller imidazolium equivalents. According to the Walden Rule, conductivity () is inversely proportional to viscosity ().
The Solution:
Temperature elevation is the most non-invasive method to improve conductivity without altering chemical composition.
Troubleshooting Q&A
Q: Why is my conductivity reading unstable at room temperature?A: At 25°C,
is highly viscous (~400–600 mPa·s). Standard conductivity probes may experience "fouling" or poor wetting of the electrode surface due to this viscosity.
Fix: Heat the sample to 40°C before measurement to ensure proper electrode contact, then extrapolate back if necessary.
Q: How much gain can I expect from heating?A: Phosphonium ILs follow Vogel-Fulcher-Tammann (VFT) behavior. A temperature increase from 25°C to 60°C typically results in a 3x to 4x increase in conductivity.
Protocol A: Thermal Activation
Setup: Use a jacketed electrochemical cell connected to a circulating oil bath.
Ramp: Heat at 2°C/min to prevent thermal gradients.
Limit: Do not exceed 100°C if the sample is not strictly dried, as dicyanamide can undergo slow hydrolysis or polymerization at high temperatures in the presence of moisture.
The Problem:
For battery or supercapacitor applications, thermal activation is not always feasible. You need higher ion mobility at ambient temperatures.
The Solution:
Blending with high-dielectric, low-viscosity molecular solvents. Propylene Carbonate (PC) is the gold standard for phosphonium ILs.
Mechanism of Action
Adding PC dissociates ion pairs (increasing the number of charge carriers) and lowers the bulk viscosity (increasing mobility).
Figure 2: Synergistic effect of Propylene Carbonate (PC) on ionic liquid structure.
Critical Data: PC Blending Ratios
The following data summarizes the trade-off between conductivity and electrochemical stability (Electrochemical Window, EW).
Formulation (v/v)
Conductivity (mS/cm @ 25°C)
Viscosity (cP @ 25°C)
Electrochem Window (V)
Neat
~0.5 - 1.0
~500
3.5 - 4.0
95% IL / 5% PC
~2.5
~250
3.4
50% IL / 50% PC
~8.0 - 10.0
< 20
4.2
Data synthesized from Idaho National Laboratory studies [1].
Troubleshooting Q&A
Q: Will adding PC ruin my electrochemical window (EW)?A: Counter-intuitively, no . While small additions (5%) may slightly dip the EW, significant dilution (50%) actually widens the window to ~4.2V. This is likely due to the stabilization of the electrolyte interface and improved transport dynamics [1].
Q: I see phase separation. What happened?A:
is hydrophobic.[1][2] If you used water or a highly polar protic solvent, it may separate. PC is aprotic and fully miscible. Ensure your PC is anhydrous (< 50 ppm water).
Module 3: Purity & Impurity Management
The Problem:
Impurities, specifically water and halides (Cl/Br from synthesis precursors), drastically alter conductivity and stability.
The Paradox:
Water increases conductivity (by lowering viscosity) but decreases electrochemical stability (hydrolysis of DCA, electrolysis of water).
Halides (Cl-) increase viscosity and decrease conductivity.
Protocol C: Purification for High Performance
If your application is electrochemical , you must prioritize dryness over the viscosity benefits of water.
Vacuum Drying:
Conditions: 60°C at < 0.1 mbar for 24 hours.
Stirring: Vigorous magnetic stirring is required to break surface tension.
Target: < 100 ppm
(Karl Fischer titration).
Halide Removal (if synthesized in-house):
Ensure the precursor
was fully exchanged. Residual chloride leads to a "sub-ionic" regime where ions cluster rather than conduct charge [2].
Troubleshooting Q&A
Q: My neat IL has higher conductivity than the spec sheet. Is this good?A:No. This is a red flag for water contamination.
is hygroscopic despite being hydrophobic.[2] A "better" conductivity reading often means you have absorbed atmospheric moisture, which will cause parasitic reactions at voltage extremes [3].
References
Electrochemical, thermodynamic, and physical properties of tetradecyltrihexylphosphonium dicyanamide...
Source: Idaho National Laboratory / Elsevier
URL:[Link]
Viscosity Measurements of the Ionic Liquid Trihexyl(tetradecyl)phosphonium Dicyanamide Using the Vibrating Wire Technique
Source: Journal of Chemical & Engineering Data
URL:[Link]
Conductivity relaxation and charge transport of trihexyl tetradecyl phosphonium dicyanamide ionic liquid
Source: ResearchGate / Broadband Dielectric Spectroscopy Studies
URL:[Link]
Technical Support Center: Drying Trihexyltetradecylphosphonium dicyanamide for Electrochemical Applications
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for drying the ionic liquid Trihexyltetradecylphosphonium dicyanamide ([P₆,₆,₆,₁₄][dca]) prior to its use in e...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for drying the ionic liquid Trihexyltetradecylphosphonium dicyanamide ([P₆,₆,₆,₁₄][dca]) prior to its use in electrochemical applications. The presence of water can significantly impact the electrochemical window, ionic conductivity, and overall performance of ionic liquids.[1][2] Therefore, proper drying is a critical step to ensure reliable and reproducible experimental results.
Understanding the Importance of Drying
Trihexyltetradecylphosphonium dicyanamide is a hydrophobic ionic liquid, but it can still absorb water from the atmosphere.[3] This absorbed water can act as an impurity, leading to several detrimental effects in electrochemical systems:
Narrowed Electrochemical Window: Water can undergo electrolysis at lower potentials than the ionic liquid, reducing the stable operating voltage range.[1]
Altered Ionic Conductivity: The presence of water can change the viscosity and ion mobility of the electrolyte, thereby affecting its conductivity.[2]
Side Reactions: Water can participate in unwanted side reactions with electrodes or other components of the electrochemical cell, leading to electrode fouling or degradation of the electrolyte.[4]
Corrosion: In some systems, the presence of water can promote corrosion of metallic components.
This guide will walk you through the recommended drying procedures, troubleshooting common issues, and verifying the dryness of your Trihexyltetradecylphosphonium dicyanamide.
Frequently Asked Questions (FAQs)
Q1: What is the acceptable water content for Trihexyltetradecylphosphonium dicyanamide in electrochemical applications?
For most electrochemical applications, the water content should be reduced to below 50 ppm (parts per million), and ideally below 20 ppm, to ensure optimal performance and a wide electrochemical window.[1][5]
Q2: How can I measure the water content in my ionic liquid?
The gold standard for determining water content in ionic liquids is Karl Fischer titration.[6][7] This method is highly sensitive and specific to water, providing accurate measurements even at very low concentrations.[8][9]
Q3: Is it necessary to dry Trihexyltetradecylphosphonium dicyanamide if it is new and sealed?
While commercially available ionic liquids are typically supplied with low water content, it is good practice to verify the water content with Karl Fischer titration upon receipt. Due to its hygroscopic nature, even minimal exposure to air during handling can increase the water content. Therefore, drying the ionic liquid before use is highly recommended.
Q4: Can I use molecular sieves to dry Trihexyltetradecylphosphonium dicyanamide?
While molecular sieves are a common drying agent, their use with ionic liquids requires caution.[3] Some studies suggest that direct contact with molecular sieves can sometimes be less effective than vacuum drying for certain ionic liquids.[3] There is also a potential for ion exchange or leaching of impurities from the sieves into the ionic liquid, which could negatively impact electrochemical performance. If used, the molecular sieves must be properly activated and their compatibility confirmed.
Troubleshooting Guide
Problem
Possible Cause(s)
Troubleshooting Steps
High water content after vacuum drying
1. Insufficient vacuum level.2. Drying temperature is too low.3. Insufficient drying time.4. Large sample volume with a small surface area.
1. Ensure a high vacuum is achieved (typically <1 mbar).2. Increase the drying temperature, but do not exceed the thermal stability limit of the ionic liquid (see Q5). A temperature of 70-80°C is generally effective.[3]3. Extend the drying time. For larger volumes, drying for 24-48 hours may be necessary.4. Increase the surface area of the ionic liquid by using a wider, shallower container or by gentle stirring under vacuum.
Electrochemical window is narrower than expected
1. Residual water in the ionic liquid.2. Impurities in the ionic liquid.3. Contamination from the electrochemical cell components.
1. Re-dry the ionic liquid using one of the recommended methods and verify the water content with Karl Fischer titration.2. Consider purifying the ionic liquid, for example, by passing it through a column of activated alumina and/or activated carbon.[4]3. Ensure all components of the electrochemical cell are thoroughly dried and cleaned before use.
Inconsistent electrochemical results
1. Variable water content between batches of ionic liquid.2. Atmospheric moisture contamination during cell assembly.
1. Standardize the drying procedure for all batches and always verify the final water content.2. Assemble the electrochemical cell in a controlled, low-humidity environment, such as a glovebox filled with an inert gas (e.g., argon or nitrogen).
Experimental Protocols
Protocol 1: High-Vacuum Drying
This is the most common and effective method for drying Trihexyltetradecylphosphonium dicyanamide.
Diagram of the High-Vacuum Drying Workflow
Caption: Workflow for drying ionic liquids using a high-vacuum line.
Step-by-Step Methodology:
Place the Trihexyltetradecylphosphonium dicyanamide into a clean, dry Schlenk flask. To maximize the surface area, the volume of the ionic liquid should not exceed one-third of the flask's volume.
Connect the Schlenk flask to a high-vacuum line equipped with a cold trap (e.g., liquid nitrogen or a dry ice/acetone bath).
Slowly open the flask to the vacuum to avoid bumping.
Once a stable high vacuum is achieved (<1 mbar), begin heating the flask to 70-80°C using an oil bath. Gentle stirring with a magnetic stir bar will aid in water removal.
Continue drying under these conditions for 24-48 hours. The exact time will depend on the initial water content and the volume of the ionic liquid.
After the drying period, turn off the heat and allow the flask to cool to room temperature while still under vacuum.
Once cooled, break the vacuum by backfilling the Schlenk flask with a dry, inert gas (e.g., argon or nitrogen).
Immediately transfer the dried ionic liquid into a sealed container and store it inside a glovebox with a low-moisture atmosphere.
Take a small, representative sample for Karl Fischer titration to verify the final water content.
Protocol 2: Azeotropic Distillation
This method is useful for removing larger quantities of water or for ionic liquids that are particularly viscous.
Diagram of the Azeotropic Distillation Setup
Caption: Schematic of an azeotropic distillation apparatus for drying ionic liquids.
Step-by-Step Methodology:
In a round-bottom flask, mix the Trihexyltetradecylphosphonium dicyanamide with a solvent that forms an azeotrope with water, such as toluene. A common ratio is 1:1 by volume.
Set up a distillation apparatus with a Dean-Stark trap and a condenser.
Heat the mixture to reflux. The water-toluene azeotrope will distill, and upon cooling in the condenser, the water and toluene will separate in the Dean-Stark trap, with the denser water collecting at the bottom.
Continue the distillation until no more water collects in the trap.
After cooling the mixture, remove the toluene under reduced pressure using a rotary evaporator.
For final traces of water and toluene, a subsequent high-vacuum drying step (as described in Protocol 1) is recommended.
Verify the final water content using Karl Fischer titration.
Key Properties of Trihexyltetradecylphosphonium dicyanamide
Note on Thermal Stability: While thermogravimetric analysis (TGA) suggests high thermal stability, it is important to note that dynamic TGA can sometimes overestimate the long-term thermal stability of phosphonium ionic liquids.[15][16] For prolonged heating during drying, it is advisable to stay well below the decomposition temperature.
Safety Precautions
Trihexyltetradecylphosphonium dicyanamide may cause skin and eye irritation or burns.[12] Always handle it with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Work in a well-ventilated area or a fume hood.
Consult the Safety Data Sheet (SDS) for detailed safety information before handling.[10][11]
References
Drying methods for [Emim]+ based ionic liquid electrospray propellants - University of Illinois. (2022). Retrieved from [Link]
Sulaiman, M. N. B. (2012).
A kind of deep drying water removal method for ionic liquid. (2020). Google Patents.
Thasneema, K. K., Thayyil, M. S., Kumar, N. S. K., Govindaraj, G., & Saheer, V. C. (2018). Conductivity relaxation and charge transport of trihexyl tetradecyl phosphonium dicyanamide ionic liquid by broadband dielectric spectroscopy. AIP Conference Proceedings, 1953(1), 030198.
Request PDF on ResearchGate. (n.d.). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Retrieved from [Link]
Fox, E. J., Allen, J. L., & Vaden, T. D. (2012). Electrochemical, Thermodynamic, and Physical Properties of Tetradecyltrihexylphosphonium ([P6,6, 6,14]+) and Methyl-propyl Piperidinium Containing Ionic Liquids and their Propylene Carbonate Solutions. Journal of Solution Chemistry, 41(9), 1512-1532.
Bradaric, C. J., Downard, A., Kennedy, C., Robertson, A. J., & Zhou, Y. (2003). Industrial preparation of phosphonium ionic liquids. Green Chemistry, 5(2), 143-152.
Trihexyltetradecylphosphonium dicyanamide. (n.d.). PubChem. Retrieved from [Link]
Request PDF on ResearchGate. (n.d.). Roles of Additives in the Trihexyl(tetradecyl) Phosphonium Chloride Ionic Liquid Electrolyte for Primary Mg-Air Cells. Retrieved from [Link]
Ullah, Z., Al-Sehemi, A. G., & Muhammad, N. (2016). PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. ARPN Journal of Engineering and Applied Sciences, 11(3), 1653-1658.
Nockemann, P., Thijs, B., Pittois, S., Thoen, J., Glorieux, C., Van Hecke, K., Van Meervelt, L., & Binnemans, K. (2006). Thermal stability of trihexyl(tetradecyl)phosphonium chloride. Journal of Physical Chemistry B, 110(40), 20978-20992.
Van den Bossche, B., De Proft, F., & Van Alsenoy, C. (2018). Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. Physical Chemistry Chemical Physics, 20(2), 1136-1145.
What's your typical cleaning method for your ionic liquids? (n.d.). ResearchGate. Retrieved from [Link]
Electrodeposition of indium from the ionic liquid trihexyl(tetradecyl)phosphonium chloride. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. (2023). The Journal of Physical Chemistry Letters.
Transport properties and ionicity of phosphonium ionic liquids. (n.d.). RSC Publishing.
Electrochemical, thermodynamic, and physical properties of tetradecyltrihexylphosphonium ([P>6,6, 6,14>]+>) and methyl-propyl piperidinium containing ionic liquids and their propylene carbonate solutions. (2022).
Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. (n.d.).
Water Determination By Karl Fischer Titration. (n.d.).
Generation of Superoxide Ion in Trihexyl (Tetradecyl) Phosphonium bis (Trifluoromethylsulfonyl) imide Room Temperature Ionic Liquid. (n.d.).
Recovery and purification of ionic liquids from solutions: a review. (2018). RSC Publishing.
Phosphonium-Based Ionic Liquids as Efficient Borane Carriers. (2006). CSIRO Publishing.
What Is Karl Fischer Titr
Trihexyl(tetradecyl)phosphonium Dicyanamide | 701921-71-3 | TCI Deutschland GmbH. (n.d.).
Karl Fischer Coulometric Titration Explained and Illustrated - Machinery Lubric
Karl Fischer Titration , a Quick Guide. (2023, November 4). YouTube.
Comparing phosphonium and piperidinium ionic liquids for electrochemistry.
This guide provides a rigorous technical comparison between Phosphonium and Piperidinium ionic liquids (ILs) for electrochemical applications, specifically focusing on energy storage (batteries/supercapacitors). Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a rigorous technical comparison between Phosphonium and Piperidinium ionic liquids (ILs) for electrochemical applications, specifically focusing on energy storage (batteries/supercapacitors).
Executive Summary
Phosphonium ILs (e.g.,
) are the heavy-duty insulators of the electrolyte world. They exhibit superior thermal stability (>400°C) and exceptionally wide electrochemical stability windows (ESW), making them ideal for high-voltage supercapacitors and high-temperature applications. However, their high viscosity and low conductivity limit their use in high-power devices at room temperature.
Piperidinium ILs (e.g.,
) are the balanced performers. They offer a "Goldilocks" compromise: significantly higher ionic conductivity and lower viscosity than their phosphonium counterparts, while maintaining an ESW wide enough (~5.0 V) for Lithium-metal and Li-ion batteries. They are the preferred choice for room-temperature cycling where ion transport kinetics are critical.
Physicochemical Performance Matrix
The following data compares the industry standards: Trihexyl(tetradecyl)phosphonium bis(trifluoromethylsulfonyl)imide (
) vs. N-methyl-N-propylpiperidinium bis(trifluoromethylsulfonyl)imide ().
Property
Phosphonium ()
Piperidinium ()
Electrochemical Implication
Viscosity (25°C)
High (~300–350 cP)
Medium (~60–80 cP)
Piperidinium allows for faster mass transport and higher power density. Phosphonium requires elevated temperatures to function efficiently.
Ionic Conductivity (25°C)
Low (~0.1–0.2 mS/cm)
Moderate (~1.5–3.0 mS/cm)
Piperidinium supports higher charge/discharge rates. Phosphonium is resistive at RT, causing high IR drop.
Thermal Stability ()
Excellent (>400°C)
Good (~330–350°C)
Phosphonium is safer for extreme environments; Piperidinium is sufficient for standard battery safety limits.
Electrochemical Window
Wide (~5.5–6.0 V)
Wide (~4.5–5.2 V)
Phosphonium resists oxidation at higher voltages, useful for high-voltage capacitors. Piperidinium is stable enough for 4V-class cathodes.
Cathodic Stability
Excellent (Steric shielding)
Good (Susceptible to reduction)
Piperidinium can suffer Hofmann elimination at very low potentials (vs ) without a stable SEI.
Analyst Note: The bulky alkyl chains of
provide steric protection to the cationic core, enhancing anodic stability but severely hampering ion mobility. has a planar ring structure that packs better and moves faster but exposes the ring carbons to electrochemical attack.
Degradation Mechanisms & Failure Modes
Understanding why these electrolytes fail is crucial for device engineering. The diagram below maps the degradation pathways under electrochemical stress.
Figure 1: Comparative degradation pathways. Piperidinium typically fails via ring-opening (Hofmann elimination), while Phosphonium undergoes P-C bond scission under extreme stress.
Self-Validating Experimental Protocol
To objectively compare the Electrochemical Stability Window (ESW) of these ILs, you cannot rely on simple literature values due to variations in water content and electrode definition. Use this standardized Linear Sweep Voltammetry (LSV) protocol.
Protocol: Determination of Intrinsic Electrochemical Window
Objective: Define the anodic and cathodic limits where current density exceeds a threshold (cutoff), distinguishing intrinsic breakdown from impurity reactions.
Prerequisites:
Water Content: Must be < 10 ppm (Verify via Karl Fischer titration). Water narrows the ESW significantly.
Working Electrode (WE): Glassy Carbon (GC) (3 mm dia), polished to mirror finish (0.05 µm alumina).
Urgent Directive: Trihexyltetradecylphosphonium dicyanamide is a Corrosive (Category 1B) and Marine Pollutant (Acute 1/Chronic 1) substance. Unlike standard organic solvents, it possesses negligible vapor pressure but exhibits high persistence and aquatic toxicity.
Critical Operational Constraints:
Strict Acid Segregation: The dicyanamide anion (
) is a pseudohalide.[2] While more stable than simple cyanide, it must never be mixed with strong acids. Acidification can catalyze hydrolysis, potentially releasing hazardous decomposition byproducts (including traces of HCN under extreme conditions).
Incinerator Compatibility: This is a phosphorus-rich (~5-6% wt) ionic liquid. You must alert your waste contractor to the high phosphorus content, as it can damage standard ceramic incinerator linings and requires specific flue gas scrubbing.
Zero Drain Disposal: Due to GHS H410 (Very toxic to aquatic life with long-lasting effects) and poor biodegradability, zero discharge to sewage systems is permitted.
Hazard Characterization & PPE
Before handling waste, verify the material against this safety profile to ensure your risk assessment is current.
Respiratory: Not typically required due to low volatility unless aerosolized or heated. If heated >100°C, use a respirator with ABEK filters.
Skin:Nitrile gloves (0.11 mm) are generally sufficient for splash protection. For prolonged immersion/cleanup, use Laminated film (Silver Shield/4H) or heavy-gauge Neoprene .
Eyes: Tightly fitting chemical safety goggles + Face shield.
Waste Segregation & Packaging Protocol
Proper segregation is the primary defense against reaction hazards and regulatory fines.
The "Phosphorus Flag"
Standard organic waste streams (halogenated/non-halogenated) often go to fuel blending or standard incineration. Phosphonium ILs can foul these systems.